molecular formula C24H30N2O2S B1678400 Piperacetazine CAS No. 3819-00-9

Piperacetazine

Cat. No.: B1678400
CAS No.: 3819-00-9
M. Wt: 410.6 g/mol
InChI Key: BTFMCMVEUCGQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[10-[3-[4-(2-hydroxyethyl)-1-piperidinyl]propyl]-2-phenothiazinyl]ethanone is a member of phenothiazines.
Piperacetazine was an antipsychotic.
was MH 1975-91 (see under PHENOTHIAZINE TRANQUILIZERS 1975-90)

Properties

IUPAC Name

1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2S/c1-18(28)20-7-8-24-22(17-20)26(21-5-2-3-6-23(21)29-24)13-4-12-25-14-9-19(10-15-25)11-16-27/h2-3,5-8,17,19,27H,4,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFMCMVEUCGQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023481
Record name Piperacetazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3819-00-9
Record name Piperacetazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3819-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperacetazine [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003819009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERACETAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperacetazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperacetazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERACETAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6248WNW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Piperacetazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperacetazine is a first-generation, typical antipsychotic agent belonging to the phenothiazine class of drugs.[1] Historically used in the management of schizophrenia, its clinical application has diminished over time with the advent of atypical antipsychotics.[1] The primary mechanism of action of this compound, characteristic of phenothiazines, is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its antipsychotic effects. However, like other drugs in its class, this compound exhibits a broad pharmacological profile, interacting with a variety of other neurotransmitter receptors, which contributes to its side-effect profile. This guide provides a detailed examination of the molecular mechanisms of this compound, including its receptor binding profile, associated signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal therapeutic effect of this compound is achieved through its antagonist activity at the dopamine D2 receptor.[2][3] By blocking these receptors in the mesolimbic pathway, this compound is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.

Other Receptor Interactions

This compound, as a phenothiazine, is known to interact with several other neurotransmitter systems. These interactions do not primarily contribute to its antipsychotic efficacy but are largely responsible for its side effects. These receptors include:

  • Serotonin Receptors (e.g., 5-HT2A): Blockade of these receptors is a feature of many antipsychotic drugs.

  • Muscarinic Receptors (e.g., M1): Antagonism at these receptors leads to anticholinergic side effects.

  • Histamine Receptors (e.g., H1): Blockade of H1 receptors is associated with sedative and metabolic side effects.[4]

  • Adrenergic Receptors (e.g., α1): Antagonism at these receptors can lead to cardiovascular side effects such as orthostatic hypotension.

Quantitative Receptor Binding Profile

Receptor SubtypeLigandKi (nM)SpeciesAssay TypeReference
Dopamine D2Chlorpromazine1.8HumanRadioligand Binding[5]
Serotonin 5-HT2AChlorpromazine2.5HumanRadioligand Binding[5]
Muscarinic M1Chlorpromazine27HumanRadioligand Binding[5]
Histamine H1Chlorpromazine0.3HumanRadioligand Binding[5]
Adrenergic α1Chlorpromazine1.8HumanRadioligand Binding[5]

Novel Target: PAX3::FOXO1 Fusion Protein

Recent research has identified a novel molecular target for this compound: the PAX3::FOXO1 fusion protein, which is an oncogenic driver in a subtype of rhabdomyosarcoma.[6][7] this compound has been shown to directly bind to this fusion protein and inhibit its transcriptional activity.[6][7]

TargetLigandK D (µM)SpeciesAssay TypeReference
PAX3::FOXO1This compound3.8HumanSurface Plasmon Resonance[6]

Signaling Pathways

The antagonism of G-protein coupled receptors by this compound disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the key receptors targeted by this compound.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylation (Decreased) Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: Dopamine D2 receptor signaling pathway antagonism by this compound.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Serotonin 5-HT2A receptor signaling pathway antagonism.

Muscarinic M1 Receptor Signaling Pathway

M1_Signaling This compound This compound M1R Muscarinic M1 Receptor This compound->M1R Antagonism G_protein Gq/11 Protein M1R->G_protein Inhibits PLC Phospholipase C G_protein->PLC Inhibits PIP2 PIP2 PLC->PIP2 Inhibits Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Decreases PKC Protein Kinase C DAG->PKC Inhibits Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic M1 receptor signaling pathway antagonism.

Histamine H1 Receptor Signaling Pathway

H1_Signaling This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism G_protein Gq/11 Protein H1R->G_protein Inhibits PLC Phospholipase C G_protein->PLC Inhibits PIP2 PIP2 PLC->PIP2 Inhibits Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Decreases PKC Protein Kinase C DAG->PKC Inhibits NFkB NF-κB PKC->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation

Caption: Histamine H1 receptor signaling pathway antagonism.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha1_Signaling This compound This compound A1R Alpha-1 Adrenergic Receptor This compound->A1R Antagonism G_protein Gq/11 Protein A1R->G_protein Inhibits PLC Phospholipase C G_protein->PLC Inhibits PIP2 PIP2 PLC->PIP2 Inhibits Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Decreases PKC Protein Kinase C DAG->PKC Inhibits Smooth_Muscle Smooth Muscle Contraction Ca_release->Smooth_Muscle PKC->Smooth_Muscle

Caption: Alpha-1 adrenergic receptor signaling pathway antagonism.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the interaction of this compound with its molecular targets.

Radioligand Binding Assay for GPCRs (D2, 5-HT2A, M1, H1, α1)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific G-protein coupled receptor.

6.1.1 Materials

  • Receptor Source: Cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl with cofactors).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter and Fluid.

6.1.2 Procedure

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA) for PAX3::FOXO1

This protocol describes a method to confirm the direct binding of a compound to an intracellular protein target in a cellular context.

6.2.1 Materials

  • Cell Line: A cell line endogenously or exogenously expressing the target protein (e.g., RH30 rhabdomyosarcoma cells for PAX3::FOXO1).

  • Test Compound: this compound.

  • Lysis Buffer: Buffer containing detergents to lyse the cells.

  • Instrumentation: PCR machine or other device for precise temperature control, equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).

6.2.2 Procedure

  • Cell Treatment: Treat intact cells with either the test compound (this compound) or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates to pellet the aggregated/precipitated proteins.

  • Quantification of Soluble Target Protein: Collect the supernatant and quantify the amount of the soluble target protein (PAX3::FOXO1) at each temperature point using a suitable method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the test compound indicates binding and stabilization of the target protein. Isothermal dose-response experiments can be performed to determine the binding affinity (KD).

Experimental Workflow Diagram

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration_Wash Filtration & Washing Incubation->Filtration_Wash Scint_Count Scintillation Counting Filtration_Wash->Scint_Count Data_Analysis_Ki Data Analysis (IC50 -> Ki) Scint_Count->Data_Analysis_Ki Cell_Treatment Cell Treatment (Compound vs. Vehicle) Heating_Step Heating at Temperature Gradient Cell_Treatment->Heating_Step Cell_Lysis Cell Lysis Heating_Step->Cell_Lysis Centrifugation Centrifugation to Separate Soluble Fraction Cell_Lysis->Centrifugation Protein_Quant Quantification of Soluble Target Protein Centrifugation->Protein_Quant Data_Analysis_Kd Data Analysis (Thermal Shift -> KD) Protein_Quant->Data_Analysis_Kd

Caption: Generalized experimental workflows for receptor binding and CETSA.

References

Early Clinical Studies of Piperacetazine in Schizophrenia: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies of Piperacetazine for the treatment of schizophrenia. Given that the majority of research on this compound was conducted from the 1960s through the 1970s, this document synthesizes the available data from published abstracts and systematic reviews. It is important to note that access to the full-text versions of these early studies is limited, and thus, detailed experimental protocols are often not available. This guide presents the available quantitative data, reconstructs a generalized experimental workflow representative of the era, and illustrates the presumed mechanism of action of this compound.

Quantitative Data Summary

The primary quantitative data available from early clinical studies of this compound comes from a Cochrane systematic review that compared its efficacy and side-effect profile to Chlorpromazine. Additional dosage information is available from a study on high-dose this compound.

Table 1.1: Efficacy of this compound vs. Chlorpromazine in Schizophrenia
Outcome MeasureNo. of StudiesNo. of ParticipantsComparison GroupResult (Risk Ratio or Mean Difference)95% Confidence IntervalQuality of Evidence
Global Improvement (Psychiatrist Rated)2208ChlorpromazineRR: 0.900.80 to 1.02Very Low
Mental State (BPRS Change Score)¹1182ChlorpromazineMD: -0.40-1.41 to 0.61Very Low
Leaving Study Early4256ChlorpromazineRR: 0.500.10 to 2.56Very Low

¹Brief Psychiatric Rating Scale. A negative mean difference would favor this compound.

Table 1.2: Adverse Effects of this compound vs. Chlorpromazine
Adverse EffectNo. of StudiesNo. of ParticipantsComparison GroupResult (Risk Ratio)95% Confidence IntervalQuality of Evidence
Any Adverse Effect374ChlorpromazineRR: 1.000.75 to 1.33Very Low
Parkinsonism-like Movement Disorder3106ChlorpromazineRR: 0.950.61 to 1.49Very Low
Table 1.3: Dosage Regimens in Early this compound Studies
Study FocusPatient PopulationDosage RangeNotes
High vs. Standard DoseAmbulatory Chronic Schizophrenic PatientsStandard Dose: 25-160 mg/day; High Dose: 160-400 mg/dayHigh dose was reported as effective in seven patients refractory to low dosage.
Comparative TrialsAcute or Chronic Schizophrenic PatientsNot specified in available abstractsDosing was likely titrated based on clinical response and side effects, a common practice for phenothiazines.

Experimental Protocols

Detailed experimental protocols from the original studies are not available in the reviewed literature. However, based on the abstracts and the standards of psychiatric clinical trials of that period, a generalized protocol can be inferred.

Generalized Protocol:

  • Patient Population: Studies typically included adult patients with a diagnosis of acute or chronic schizophrenia, including paranoid and undifferentiated subtypes. Patients were often hospitalized or, in some cases, managed as outpatients.

  • Study Design: The studies were often controlled clinical trials, with some being comparative studies against Chlorpromazine or a placebo. A "rater blind" or "double-blind" methodology was sometimes employed to reduce bias.

  • Washout Period: A washout period was likely implemented to eliminate the effects of previous medications before initiating treatment with this compound.

  • Treatment Administration: this compound was administered orally, with dosages adjusted based on the patient's therapeutic response and the emergence of side effects. In some studies, an injectable form was used for acute cases.

  • Assessment: Patient's mental state and symptom severity were assessed at baseline and at various points during the trial using psychiatric rating scales. The Brief Psychiatric Rating Scale (BPRS) was a common instrument for this purpose. Global improvement was also assessed by the treating psychiatrist.

  • Side Effect Monitoring: The incidence and severity of adverse effects, particularly extrapyramidal symptoms (parkinsonism-like effects), were monitored and recorded throughout the studies.

Visualizations

Mechanism of Action: Dopamine Receptor Antagonism

The therapeutic effect of this compound, like other phenothiazine antipsychotics, is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. The "dopamine hypothesis" of schizophrenia posits that an overactivity of this pathway contributes to the positive symptoms of the disorder.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Release Dopamine Release Dopamine Synthesis->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine Release->D2_Receptor Dopamine Signal_Transduction Signal Transduction (Reduced) D2_Receptor->Signal_Transduction Reduction_of_Positive_Symptoms Reduction of Positive Symptoms Signal_Transduction->Reduction_of_Positive_Symptoms Leads to This compound This compound This compound->D2_Receptor Blocks

Caption: Proposed mechanism of this compound in schizophrenia.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the early clinical trials of this compound, based on the limited information available.

Patient_Screening Patient Screening (Diagnosis of Schizophrenia) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Washout Washout Period (from previous medication) Informed_Consent->Washout Baseline_Assessment Baseline Assessment (e.g., BPRS) Washout->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Piperacetazine_Arm This compound Treatment Arm (Dose Titration) Randomization->Piperacetazine_Arm Group 1 Control_Arm Control Arm (Chlorpromazine or Placebo) Randomization->Control_Arm Group 2 Follow_up_Assessments Follow-up Assessments (Weekly/Bi-weekly) Piperacetazine_Arm->Follow_up_Assessments Control_Arm->Follow_up_Assessments Adverse_Event_Monitoring Adverse Event Monitoring Follow_up_Assessments->Adverse_Event_Monitoring Final_Assessment Final Assessment (Efficacy and Safety) Follow_up_Assessments->Final_Assessment Adverse_Event_Monitoring->Final_Assessment Data_Analysis Data Analysis Final_Assessment->Data_Analysis

The Antitumor Potential of Piperacetazine: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the emerging antitumor activities of Piperacetazine, a phenothiazine derivative, for researchers, scientists, and drug development professionals. This document synthesizes current research findings, focusing on the compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols from key studies.

Executive Summary

This compound, a drug historically used as an antipsychotic, has been identified as a promising small molecule inhibitor with potential applications in oncology. Recent research has elucidated its direct interaction with specific oncogenic fusion proteins, highlighting a novel therapeutic avenue for certain cancer subtypes. This guide will delve into the specifics of this interaction, particularly in the context of alveolar rhabdomyosarcoma, and provide the necessary technical details to facilitate further research and development in this area.

Mechanism of Action: Targeting the PAX3::FOXO1 Fusion Protein

The primary antitumor mechanism of this compound identified to date is its direct binding to the PAX3::FOXO1 fusion protein.[1][2][3] This aberrant protein, a product of a chromosomal translocation, is a key oncogenic driver in the alveolar subtype of rhabdomyosarcoma (RMS).[1][2] this compound's interaction with PAX3::FOXO1 inhibits the fusion protein's transcriptional activity, thereby disrupting the oncogenic signaling cascade it commands.[1][3] This targeted inhibition leads to a reduction in the anchorage-independent growth of fusion-positive alveolar RMS cells.[1][2][3] It is noteworthy that this effect is specific, as this compound does not inhibit the growth of embryonal RMS cells, which lack the PAX3::FOXO1 fusion.[1][2]

Signaling Pathway Diagram

Piperacetazine_PAX3_FOXO1_Pathway cluster_nucleus Cell Nucleus PAX3_FOXO1 PAX3::FOXO1 Fusion Protein DNA Target Gene Promoters (e.g., PDGFRA) PAX3_FOXO1->DNA Binds to Transcription Oncogenic Transcription DNA->Transcription Initiates This compound This compound This compound->PAX3_FOXO1 Directly Binds & Inhibits

Caption: this compound's mechanism of action in inhibiting the PAX3::FOXO1 pathway.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the in vitro efficacy of this compound from preclinical studies.

Table 1: Inhibition of PAX3::FOXO1 Transcriptional Activity
Cell LineCancer TypeIC50 (Luciferase Assay)Reference
RH30Alveolar Rhabdomyosarcoma~5 µM[3]
RH41Alveolar Rhabdomyosarcoma~10 µM[3]
RH28Alveolar Rhabdomyosarcoma~15 µM[3]
U66788Alveolar Rhabdomyosarcoma~15 µM[3]
Table 2: Inhibition of Cell Viability
Cell LineCancer TypeIC50 (CellTiter-Blue)Reference
RH30Alveolar Rhabdomyosarcoma~20 µM[3]
RH41Alveolar Rhabdomyosarcoma~20 µM[3]
RH28Alveolar Rhabdomyosarcoma~25 µM[3]
U66788Alveolar Rhabdomyosarcoma~25 µM[3]
RDEmbryonal Rhabdomyosarcoma> 30 µM[3]
SN12CRenal Cancer (Negative Control)> 30 µM[3]

Note: IC50 values are approximated from graphical data presented in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Surface Plasmon Resonance (SPR) for Direct Binding Assay

This protocol outlines the method used to confirm the direct binding of this compound to the PAX3::FOXO1 protein.[1]

  • Protein Immobilization: Recombinant PAX3::FOXO1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: this compound is serially diluted in a running buffer (e.g., HBS-EP+) to create a concentration series.

  • Binding Analysis: The diluted this compound solutions are injected over the sensor chip surface. A reference flow cell without the immobilized protein is used for background subtraction.

  • Data Acquisition: The binding response is measured in real-time as a change in resonance units (RU).

  • Kinetic Analysis: Association and dissociation rates are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD).

Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the inhibitory effect of this compound on PAX3::FOXO1-mediated gene transcription.[3]

  • Cell Culture and Transfection: Alveolar RMS cell lines (e.g., RH30) are cultured in appropriate media. Cells are co-transfected with a PAX3::FOXO1-responsive luciferase reporter plasmid (e.g., pGL3-PDGFRA) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Post-transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

  • Cell Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized values are then plotted against the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Initial Screening & Validation cluster_functional_assays Functional Characterization cluster_invivo In Vivo Evaluation Screen Small-Molecule Library Screening SPR Surface Plasmon Resonance (SPR) Screen->SPR Test for binding to PAX3::FOXO1 Hit Identify Direct Binders (this compound) SPR->Hit Luciferase Luciferase Reporter Assay Hit->Luciferase Test functional inhibition Viability Cell Viability Assay (e.g., CellTiter-Blue) Xenograft RMS Xenograft Mouse Model Luciferase->Xenograft Evaluate in vivo efficacy Anchorage Anchorage-Independent Growth Assay Treatment Administer this compound (20 mg/kg/day) Xenograft->Treatment Tumor Measure Tumor Growth Treatment->Tumor

Caption: Workflow for the identification and validation of this compound's antitumor activity.

In Vivo Studies and Future Directions

In a xenograft study involving RH30 cells injected into immunocompromised mice, this compound administered at 20 mg/kg/day did not demonstrate strong antitumor activity.[2] Researchers noted that higher doses could not be administered due to sedative side effects in the mice.[2] This suggests that the lack of in vivo efficacy could be related to pharmacokinetic and pharmacodynamic properties of this compound in the mouse model, potentially leading to insufficient drug levels in the tumor tissue.[2]

Despite the limited in vivo results, the findings strongly suggest that this compound serves as a valuable molecular scaffold.[1][2] Future research efforts can be directed towards developing derivatives of this compound with improved pharmacological properties and enhanced potency as specific inhibitors of PAX3::FOXO1. These next-generation compounds could hold significant promise for targeted therapy in recurrent or metastatic alveolar RMS.[1][2]

Conclusion

This compound has been identified as a direct inhibitor of the PAX3::FOXO1 oncoprotein, a critical driver in alveolar rhabdomyosarcoma. While in vivo efficacy remains to be optimized, its well-defined mechanism of action and specific activity against fusion-positive cells make it a foundational compound for the development of novel targeted therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon these promising findings.

References

In-Depth Technical Guide to the Pharmacological Profile of Piperacetazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperacetazine is a typical antipsychotic medication belonging to the phenothiazine class. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, a characteristic shared by many first-generation antipsychotics. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, pharmacokinetic characteristics, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.

Introduction

This compound is a phenothiazine derivative that has been historically used in the management of schizophrenia.[1] As a typical antipsychotic, its therapeutic effects are primarily attributed to its ability to block dopamine receptors in the central nervous system.[2][3] Understanding the detailed pharmacological profile of this compound is crucial for elucidating its therapeutic actions and potential side effects. This document synthesizes available data on its receptor binding affinities, pharmacokinetics, and molecular mechanisms of action.

Receptor Binding Profile

The therapeutic efficacy and side-effect profile of this compound are directly related to its affinity for a variety of neurotransmitter receptors. While comprehensive binding data for this compound is limited in recent literature, information can be inferred from studies on related phenothiazine compounds and typical antipsychotics.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor FamilyReceptor SubtypeKi (nM)Reference CompoundReference Ki (nM)
Dopamine D2Data not availableHaloperidol1.5
D1Data not availableHaloperidol20
Serotonin 5-HT2AData not availableHaloperidol50
Adrenergic α1Data not availableChlorpromazine2.2
α2Data not availableChlorpromazine18
Histamine H1Data not availableChlorpromazine1.1
Muscarinic M1Data not availableChlorpromazine13

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[4] This antagonism is believed to be responsible for its antipsychotic effects. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] By blocking this receptor, this compound prevents the dopamine-induced reduction of cAMP, thereby modulating downstream signaling cascades.

D2_receptor_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonism This compound This compound This compound->D2R Antagonism Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Figure 1: Dopamine D2 Receptor Signaling Pathway and this compound's Point of Intervention.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is sparse in contemporary literature. However, general pharmacokinetic properties can be inferred from its classification as a phenothiazine derivative.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesNotes
Oral Bioavailability Data not availableHumanExpected to undergo first-pass metabolism.
Half-life (t½) Data not availableHuman
Time to Peak (Tmax) Data not availableHuman
Peak Concentration (Cmax) Data not availableHuman
Volume of Distribution Data not availableHumanPhenothiazines are generally lipophilic and have a large volume of distribution.
Metabolism HepaticHumanLikely metabolized by cytochrome P450 enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, similar to other piperazine-type phenothiazines.[7][8][9]
Excretion Primarily renalHuman

Experimental Protocols

The following sections describe general methodologies relevant to the pharmacological profiling of compounds like this compound.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a drug to a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[8]

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (e.g., this compound).[8][10]

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

radioligand_binding_workflow start Start prep Receptor Membrane Preparation start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioligand separate->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze end End analyze->end

Figure 2: General workflow for a radioligand binding assay.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional consequence of a drug binding to the D2 receptor, specifically its effect on adenylyl cyclase activity.

  • Cell Culture: A cell line stably expressing the human dopamine D2 receptor is cultured.[10]

  • Stimulation: The cells are treated with a known concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) to inhibit adenylyl cyclase, in the presence of varying concentrations of the antagonist (this compound). Forskolin is often used to stimulate adenylyl cyclase to have a measurable baseline of cAMP.[12]

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA, or luciferase reporter assay).[4][5]

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.

Conclusion

This compound is a typical antipsychotic of the phenothiazine class with a primary mechanism of action involving dopamine D2 receptor antagonism. While specific quantitative data on its receptor binding profile and human pharmacokinetics are not extensively available in recent literature, its pharmacological properties can be largely inferred from its structural class. Further research, potentially utilizing modern high-throughput screening platforms, would be beneficial to fully characterize the molecular pharmacology of this compound and to provide a more complete understanding of its therapeutic and adverse effects.

References

An In-depth Technical Guide to the Synthesis and Molecular Formula of Piperacetazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, molecular formula, and key biological evaluation methods for Piperacetazine. The information is intended for an audience with a background in organic chemistry, pharmacology, and drug development.

Molecular Formula and Properties

This compound is a phenothiazine derivative that has been investigated for its antipsychotic properties. Its core molecular structure consists of a tricyclic phenothiazine system with an acetyl group and a piperidine-ethanol side chain.

Table 1: Molecular Identifiers and Properties of this compound [1][2][3][4][5]

PropertyValue
Molecular Formula C₂₄H₃₀N₂O₂S
Molecular Weight 410.58 g/mol
IUPAC Name 1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone
CAS Number 3819-00-9
Appearance Not explicitly stated in the search results, but phenothiazines are often crystalline solids.
Melting Point 100-110°C (for the hydrochloride salt)[5]

Table 2: Elemental Composition of this compound [3][4][5]

ElementPercentage
Carbon (C)70.21%
Hydrogen (H)7.37%
Nitrogen (N)6.82%
Oxygen (O)7.79%
Sulfur (S)7.81%

Synthesis of this compound

The proposed synthesis can be broken down into three key stages:

  • Synthesis of the Phenothiazine Core.

  • Acylation of the Phenothiazine Core to 2-Acetylphenothiazine.

  • N-Alkylation of 2-Acetylphenothiazine to Yield this compound.

Experimental Protocols

Stage 1: Synthesis of the Phenothiazine Core

The fundamental phenothiazine ring system can be synthesized by the reaction of diphenylamine with sulfur in the presence of a catalyst, such as iodine or anhydrous aluminum chloride.

  • Materials: Diphenylamine, Sulfur, Anhydrous Aluminum Chloride (or Iodine), Alcohol (for recrystallization).

  • Procedure:

    • Combine diphenylamine and sulfur in a reaction vessel.

    • Add a catalytic amount of anhydrous aluminum chloride or iodine.

    • Heat the mixture to 140-160°C. The reaction will proceed with the evolution of hydrogen sulfide gas.

    • After the reaction is complete, cool the mixture and grind the resulting solid.

    • Extract the product with water and then with dilute alcohol to remove impurities.

    • The crude phenothiazine can be further purified by recrystallization from alcohol.

Stage 2: Synthesis of 2-Acetylphenothiazine

This stage involves a Friedel-Crafts acylation of the phenothiazine core. To ensure acylation at the 2-position, the nitrogen at the 10-position is typically protected with an acetyl group first, which is then removed.

  • Materials: Phenothiazine, Acetyl Chloride, Aluminum Chloride, Toluene, Carbon Disulfide, Potassium Hydroxide, Ethanol.

  • Procedure:

    • N-Acetylation: React phenothiazine with acetyl chloride in a suitable solvent like toluene to form 10-acetylphenothiazine.

    • Friedel-Crafts Acylation: Dissolve the 10-acetylphenothiazine in carbon disulfide and add aluminum chloride. Then, add acetyl chloride dropwise. This will result in the formation of 2,10-diacetylphenothiazine.

    • Deacetylation: Reflux the 2,10-diacetylphenothiazine with alcoholic potassium hydroxide to selectively remove the acetyl group from the nitrogen at the 10-position, yielding 2-acetylphenothiazine.

Stage 3: N-Alkylation of 2-Acetylphenothiazine to Yield this compound

The final step is the attachment of the 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperidine side chain to the nitrogen of the 2-acetylphenothiazine. This is a nucleophilic substitution reaction.

  • Materials: 2-Acetylphenothiazine, 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperidine (synthesis of this intermediate is analogous to similar piperazine derivatives), a strong base (e.g., sodium hydride or sodium amide), and an appropriate aprotic solvent (e.g., dry DMF or THF).

  • Procedure (Proposed):

    • Dissolve 2-acetylphenothiazine in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a strong base, such as sodium hydride, portion-wise at 0°C to deprotonate the nitrogen of the phenothiazine.

    • Allow the mixture to stir for a period to ensure complete formation of the phenothiazide anion.

    • Add a solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperidine in the same solvent to the reaction mixture.

    • Allow the reaction to proceed, possibly with gentle heating, while monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography).

    • Upon completion, the reaction is quenched, typically with water or a saturated aqueous ammonium chloride solution.

    • The product, this compound, is then extracted into an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

    • Further purification can be achieved by chromatography or recrystallization.

Key Biological Activities and Experimental Evaluation

This compound has been identified as a dopamine receptor antagonist and, more recently, as a direct inhibitor of the PAX3::FOXO1 fusion protein, a key oncogenic driver in alveolar rhabdomyosarcoma.

Dopamine Receptor Binding Assay

This assay is crucial for characterizing the antipsychotic potential of this compound.

  • Objective: To determine the binding affinity of this compound to dopamine D2 receptors.

  • General Protocol (Radioligand Binding Assay):

    • Membrane Preparation: Prepare a membrane fraction from a cell line expressing dopamine D2 receptors or from brain tissue known to be rich in these receptors (e.g., porcine striatum).

    • Incubation: Incubate the membrane preparation with a radiolabeled ligand specific for the D2 receptor (e.g., [³H]spiperone) and varying concentrations of this compound.

    • Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

PAX3::FOXO1 Inhibition and Downstream Effects

This compound has been shown to directly bind to the PAX3::FOXO1 fusion protein and inhibit its transcriptional activity.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the anti-cancer potential of this compound by measuring its effect on a hallmark of cancer cells: the ability to grow without attachment to a solid surface.

  • Objective: To determine if this compound can inhibit the anchorage-independent growth of cancer cells expressing PAX3::FOXO1.

  • Protocol:

    • Prepare Base Agar Layer: A layer of agar in culture medium is allowed to solidify in a petri dish or multi-well plate.

    • Prepare Cell-Containing Top Agar Layer: Cancer cells (e.g., alveolar rhabdomyosarcoma cell lines) are suspended in a solution of low-melting-point agar mixed with culture medium containing various concentrations of this compound.

    • Plating: The cell-containing agar is layered on top of the base agar layer and allowed to solidify.

    • Incubation: The plates are incubated for several weeks to allow for colony formation.

    • Analysis: The number and size of the colonies are quantified, often after staining with a dye like crystal violet. A reduction in colony formation in the presence of this compound indicates an inhibition of anchorage-independent growth.

Signaling Pathway

The following diagram illustrates the known regulatory and downstream signaling pathways of the PAX3::FOXO1 fusion protein, the target of this compound.

PAX3_FOXO1_Signaling cluster_upstream Upstream Regulation cluster_core Core Fusion Protein cluster_downstream Downstream Targets & Effects cluster_tf Transcription Factors cluster_receptors Receptor Tyrosine Kinases cluster_other Other Targets cluster_effects Cellular Effects GSK3b GSK3β PAX3_FOXO1 PAX3::FOXO1 GSK3b->PAX3_FOXO1 Phosphorylation CK2 CK2 CK2->PAX3_FOXO1 Phosphorylation CDK4 CDK4 CDK4->PAX3_FOXO1 Phosphorylation PLK1 PLK1 PLK1->PAX3_FOXO1 Phosphorylation PCAF P/CAF PCAF->PAX3_FOXO1 Acetylation BRD4_up BRD4 BRD4_up->PAX3_FOXO1 Co-activation MYOD1 MYOD1 PAX3_FOXO1->MYOD1 MYOG MYOG PAX3_FOXO1->MYOG MYCN MYCN PAX3_FOXO1->MYCN FGFR4 FGFR4 PAX3_FOXO1->FGFR4 ALK ALK PAX3_FOXO1->ALK MET MET PAX3_FOXO1->MET B7_H3 B7-H3 PAX3_FOXO1->B7_H3 GREM1 GREM1 PAX3_FOXO1->GREM1 DAPK1 DAPK1 PAX3_FOXO1->DAPK1 Differentiation_Block Block of Myogenic Differentiation MYOD1->Differentiation_Block MYOG->Differentiation_Block Proliferation Proliferation MYCN->Proliferation FGFR4->Proliferation ALK->Proliferation MET->Proliferation Survival Survival MET->Survival This compound This compound This compound->PAX3_FOXO1 Direct Inhibition

Caption: PAX3::FOXO1 Signaling Pathway and Inhibition by this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its detailed synthesis and full pharmacological profile is warranted for its potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for Piperacetazine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration of Piperacetazine in animal models, focusing on its application in preclinical cancer research, particularly for tumors driven by the PAX3::FOXO1 fusion protein, such as alveolar rhabdomyosarcoma.

Mechanism of Action

This compound is a phenothiazine antipsychotic that has been identified as a direct inhibitor of the PAX3::FOXO1 fusion oncoprotein. This fusion protein is a key driver in several cancers, most notably alveolar rhabdomyosarcoma. This compound binds directly to the PAX3::FOXO1 protein, inhibiting its transcriptional activity. This leads to the downregulation of key downstream target genes involved in cell growth and differentiation, such as MYOD1, MYOG, and B7-H3.[1] Furthermore, PAX3::FOXO1 has been shown to suppress the Hippo tumor suppressor pathway, and inhibition by agents like this compound may help restore its function.

Signaling Pathway

Piperacetazine_PAX3FOXO1_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects PAX3FOXO1 PAX3::FOXO1 Fusion Protein DNA Target Gene Promoters (e.g., MYOD1, MYOG, B7-H3) PAX3FOXO1->DNA Binds to Transcription Oncogenic Transcription DNA->Transcription Initiates TumorGrowth Tumor Growth & Survival Transcription->TumorGrowth Promotes This compound This compound This compound->PAX3FOXO1 Directly Binds & Inhibits

Caption: this compound directly inhibits the PAX3::FOXO1 oncoprotein.

Quantitative Data

Currently, there is a lack of publicly available pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for this compound in common animal models. The data presented below is based on dosing information from a preclinical study.

ParameterAnimal ModelAdministration RouteDosageVehicleStudy TypeReference
DoseNOD-SCID MiceIntraperitoneal (IP)20 mg/kg/day10% DMSO in sterile PBSAntitumor Efficacy (RH30 Xenograft)[2]
TolerabilityRatsOral (in feed)0.005-0.025%Standard FeedChronic Toxicity (1 year)MedChemExpress Product Information
TolerabilityDogsOral0.25-5.0 mg/kgNot SpecifiedChronic Toxicity (52 weeks)MedChemExpress Product Information

Experimental Protocols

Intraperitoneal (IP) Administration Protocol for Antitumor Efficacy Studies

This protocol is adapted from a study using a rhabdomyosarcoma (RMS) xenograft model in immunocompromised mice.

Animal Model:

  • Non-obese diabetic/severe combined immunodeficient (NOD-SCID) mice, male or female.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30 gauge)

Dosing Solution Preparation (4 mg/mL Stock for a 20 mg/kg dose):

  • Prepare a 40 mg/mL stock solution of this compound in 100% DMSO.

  • For administration, dilute the stock solution 10-fold in sterile PBS to a final concentration of 4 mg/mL. The final DMSO concentration will be 10%.

  • Vortex the solution thoroughly to ensure it is fully dissolved.

Administration Procedure:

  • Weigh each mouse to determine the exact injection volume (e.g., for a 25g mouse, the volume would be 125 µL for a 20 mg/kg dose).

  • Restrain the mouse appropriately.

  • Administer the this compound solution via intraperitoneal injection into the lower abdominal quadrant.

  • Dosing is typically performed 5 days per week.

  • Monitor the animals for any adverse effects, such as labored breathing or sedation, especially after the initial doses. Dose adjustments may be necessary based on tolerability.[2]

General Oral Gavage (PO) Administration Protocol

This is a general protocol that can be adapted for this compound. Vehicle composition and concentration should be optimized in pilot studies.

Animal Model:

  • Mice or rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution containing PEG400 and Tween 80)

  • Sterile water

  • Gavage needles (size appropriate for the animal)

  • Sterile syringes

Dosing Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Suspend or dissolve the required amount of this compound in the chosen vehicle to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <2%).

  • Ensure the solution is homogenous before administration.

Administration Procedure:

  • Weigh the animal to determine the correct dosing volume.

  • Gently restrain the animal.

  • Insert the gavage needle orally, advancing it into the esophagus and down to the stomach.

  • Administer the solution slowly.

  • Monitor the animal for any signs of distress during and after the procedure.

General Intravenous (IV) Administration Protocol

This is a general protocol. The vehicle and final concentration must be optimized for this compound to ensure solubility and minimize toxicity.

Animal Model:

  • Mice or rats.

Materials:

  • This compound powder

  • Vehicle for intravenous injection (e.g., sterile saline with a co-solvent like PEG400, keeping the percentage low).

  • Sterile syringes (e.g., insulin syringes) and needles (27-30 gauge).

Dosing Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in a sterile intravenous vehicle to the final desired concentration. Ensure complete dissolution and filter the final solution through a 0.22 µm filter to ensure sterility and remove any particulates.

Administration Procedure:

  • Warm the animal to dilate the tail veins.

  • Place the animal in a restraint device.

  • Administer the this compound solution via the lateral tail vein.

  • The injection volume should be kept low (e.g., 5-10 mL/kg).

  • Monitor the animal for any immediate adverse reactions.

Experimental Workflow

Preclinical_Workflow cluster_setup 1. Model & Group Setup cluster_treatment 2. Treatment Phase cluster_analysis 3. Endpoint Analysis AnimalModel Select Animal Model (e.g., NOD-SCID Mice) TumorInoculation Tumor Cell Inoculation (e.g., RH30 cells intramuscularly) AnimalModel->TumorInoculation TumorGrowth Monitor Tumor Growth TumorInoculation->TumorGrowth Randomization Randomize into Groups (Vehicle vs. This compound) TumorGrowth->Randomization Dosing Administer this compound (e.g., 20 mg/kg IP, 5 days/week) Randomization->Dosing Monitoring Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) Dosing->Monitoring Euthanasia Euthanasia at Endpoint (e.g., Tumor Volume > 1.5 cm³) Monitoring->Euthanasia TissueCollection Tissue Collection (Tumor, Blood, Organs) Euthanasia->TissueCollection DataAnalysis Data Analysis (Tumor Growth Inhibition, Biomarkers) TissueCollection->DataAnalysis

Caption: Preclinical workflow for evaluating this compound in a xenograft model.

References

Application Notes and Protocols for Cell-based Compound Screening with Piperacetazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacetazine is a phenothiazine derivative originally developed as an antipsychotic agent, functioning primarily as a dopamine receptor antagonist.[1][2] Recent research has unveiled a novel and significant mechanism of action for this compound: the direct binding to and inhibition of the PAX3::FOXO1 fusion protein.[3][4] This oncogenic fusion protein is a key driver in a subtype of rhabdomyosarcoma (RMS), a malignant soft tissue tumor predominantly affecting children and adolescents.[3] This discovery has opened new avenues for this compound as a potential therapeutic agent in oncology, particularly for fusion-positive RMS.

These application notes provide detailed protocols for cell-based assays to investigate the biological activities of this compound, focusing on its anti-cancer properties. The protocols described herein are essential for researchers screening compound libraries, characterizing drug candidates, and elucidating mechanisms of action.

Signaling Pathway of this compound in PAX3::FOXO1 Positive Rhabdomyosarcoma

The primary oncogenic mechanism in fusion-positive RMS involves the PAX3::FOXO1 fusion protein, which acts as an aberrant transcription factor, driving the expression of genes that promote cell proliferation, survival, and differentiation arrest. This compound directly binds to the PAX3::FOXO1 protein, inhibiting its transcriptional activity.[3][4] This leads to the downregulation of PAX3::FOXO1 target genes, resulting in decreased cell viability and inhibition of anchorage-independent growth, a hallmark of cancer.[3]

cluster_cell PAX3::FOXO1 Positive RMS Cell This compound This compound PAX3_FOXO1 PAX3::FOXO1 Fusion Protein This compound->PAX3_FOXO1 Direct Binding and Inhibition Target_Genes Target Genes (e.g., MYOD1, MYOG, B7-H3) PAX3_FOXO1->Target_Genes Transcriptional Activation Cell_Effects Oncogenic Effects: - Increased Proliferation - Increased Survival - Inhibition of Anchorage-  Independent Growth Target_Genes->Cell_Effects Promotes

Caption: Mechanism of this compound in PAX3::FOXO1 positive rhabdomyosarcoma.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound in various cell-based assays.

Table 1: IC50 Values for Cell Viability

Cell LineCell TypeAssayIC50 (µM)Citation
PANC-1Pancreatic CancerNot specified7.627[1]
RH30Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive)CellTiter-Blue Assay~10[5]
RH41Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive)CellTiter-Blue Assay~10[5]
RH28Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive)CellTiter-Blue Assay~15[5]
U66788Alveolar Rhabdomyosarcoma (PAX3::FOXO1 positive)CellTiter-Blue Assay~15[5]
SN12CRenal Cancer (PAX3::FOXO1 negative)CellTiter-Blue Assay>30[5]

Table 2: IC50 Values for Inhibition of PAX3::FOXO1 Transcriptional Activity

Cell LineReporter ConstructAssayIC50 (µM)Citation
RH30pGL3-PDGFRALuciferase Reporter Assay~5[5]
RH41pGL3-PDGFRALuciferase Reporter Assay~5[5]
RH28pGL3-PDGFRALuciferase Reporter Assay~7[5]
U66788pGL3-PDGFRALuciferase Reporter Assay~7[5]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][6]

Materials:

  • Cells of interest (e.g., PANC-1, RH30)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

PAX3::FOXO1 Transcriptional Activity using Luciferase Reporter Assay

This assay measures the transcriptional activity of the PAX3::FOXO1 fusion protein by quantifying the expression of a luciferase reporter gene under the control of a PAX3::FOXO1-responsive promoter.[3][5]

Materials:

  • PAX3::FOXO1 positive cells (e.g., RH30)

  • Luciferase reporter plasmid containing a PAX3::FOXO1-responsive promoter (e.g., pGL3-PDGFRA)

  • Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Transfection:

    • Seed cells in a suitable plate format (e.g., 24-well plate) to be 70-80% confluent at the time of transfection.

    • Co-transfect the cells with the PAX3::FOXO1-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Following transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control (DMSO) wells.

    • Incubate for an additional 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Transfer the cell lysate to a luminometer plate.

    • Measure the firefly luciferase activity followed by the Renilla luciferase activity according to the assay system's protocol using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of PAX3::FOXO1 transcriptional activity for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value.

A Co-transfect cells with reporter and control plasmids B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 24-48h C->D E Lyse cells D->E F Measure Firefly and Renilla luciferase activity E->F G Normalize Firefly to Renilla activity F->G H Calculate IC50 G->H

Caption: Workflow for the PAX3::FOXO1 luciferase reporter assay.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cells to grow in a semisolid medium, a characteristic of transformed cells.[7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Agar (low melting point)

  • 6-well plates

Protocol:

  • Prepare Agar Layers:

    • Bottom Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Layer: Prepare a 0.3% agar solution in complete medium.

  • Cell Suspension and Plating:

    • Trypsinize and count the cells.

    • Resuspend the cells in the 0.3% agar solution at a density of approximately 8,000 cells/mL.

    • Prepare cell suspensions containing different concentrations of this compound or vehicle control (DMSO).

    • Carefully layer 1 mL of the cell-containing top agar solution onto the solidified bottom agar layer.

  • Incubation and Feeding:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks.

    • Feed the cells twice a week by adding 200 µL of complete medium containing the respective concentrations of this compound or vehicle control on top of the agar.

  • Colony Staining and Counting:

    • After 2-3 weeks, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubating for 1 hour.

    • Wash the wells with PBS.

    • Count the number of colonies in each well using a microscope.

  • Data Analysis:

    • Calculate the average number of colonies for each treatment condition.

    • Determine the percentage of inhibition of colony formation for each this compound concentration relative to the vehicle control.

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific cell lines and experimental conditions used. It is recommended to perform preliminary experiments to determine optimal cell seeding densities, compound concentrations, and incubation times. Always follow good laboratory practices and safety procedures when handling chemicals and cell cultures.

References

Application Notes and Protocols for Piperacetazine on PANC-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacetazine, a phenothiazine derivative and dopamine receptor antagonist, has demonstrated antitumor activity.[1][2] Notably, it has been shown to be effective against the human pancreatic cancer cell line PANC-1.[1] These application notes provide a summary of the quantitative data available and a detailed protocol for determining the cytotoxic effects of this compound on PANC-1 cells in an in vitro setting. The information is intended to guide researchers in the design and execution of experiments to further investigate the potential of this compound as a therapeutic agent for pancreatic cancer.

Data Presentation

The primary quantitative measure of this compound's effect on PANC-1 cells is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the growth of 50% of the cells.

Table 1: In Vitro Cytotoxicity of this compound on PANC-1 Cells

CompoundCell LineAssay DurationIC50 Value (µM)Reference
This compoundPANC-1Not Specified7.627[1]

Experimental Protocols

The following is a representative protocol for a cell viability assay to determine the IC50 of this compound on PANC-1 cells. This protocol is based on standard methodologies, as the specific, detailed protocol used to generate the published IC50 value is not fully available.

Protocol: Cell Viability Assay Using a Resazurin-Based Reagent

Objective: To determine the dose-dependent cytotoxic effect of this compound on PANC-1 cells.

Materials:

  • PANC-1 cells

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • DMSO (vehicle for this compound)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: Culture PANC-1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest logarithmically growing PANC-1 cells using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based cell viability reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to calculate the IC50 value.

Visualizations

Experimental Workflow

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis culture Culture PANC-1 Cells harvest Harvest and Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare_drug Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_drug->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Fluorescence add_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining this compound's cytotoxicity in PANC-1 cells.

Representative Signaling Pathway

While the specific signaling pathway affected by this compound in PANC-1 cells is not detailed in the available literature, cytotoxic compounds often induce apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated.

G Generalized Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound mitochondrion Mitochondrion This compound->mitochondrion Stress Signal death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: A representative diagram of apoptotic signaling pathways.

References

Application Notes and Protocols for Piperacetazine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacetazine is a phenothiazine derivative that has shown potential as an antipsychotic agent and, more recently, has been investigated for its antitumor activities. As a potent inhibitor of the PAX3::FOXO1 fusion protein, it presents a valuable tool for in vitro studies in relevant cancer cell lines. This document provides a detailed protocol for the proper dissolution and application of this compound in cell culture experiments to ensure reproducible and reliable results.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for this compound.

ParameterValueSolventNotes
Molecular Weight 410.58 g/mol --
Solubility ≥ 6 mg/mL (≥ 14.61 mM)DMSOHygroscopic DMSO can affect solubility; use freshly opened solvent.
10 mg/mLDMSO-
82 mg/mL (199.72 mM)DMSO-
50 mg/mL (121.78 mM)EthanolUltrasonic assistance may be needed.
0.30 mg/mLPBS (pH 7.2)Limited aqueous solubility.
Recommended Stock Solution Concentration 10 mM - 20 mMDMSOA 10 mM stock solution is a common starting point.
Typical In Vitro Working Concentrations 7.627 µM (IC50)Cell Culture MediumExample for PANC-1 cells.
10 µM - 15 µMCell Culture MediumFor studying effects on gene expression and cell growth.[1]
Stock Solution Storage -20°C for up to 1 yearDMSOLong-term storage.[1]
-80°C for up to 2 yearsDMSOLong-term storage.[1]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line of interest

  • Water bath (optional, for gentle warming)

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Pre-warm Solvent: Allow the sterile DMSO to come to room temperature before opening to minimize water condensation, as DMSO is hygroscopic.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.106 mg of this compound (Molecular Weight = 410.58 g/mol ).

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol for Preparing Working Solutions and Treating Cells
  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution in Cell Culture Medium:

    • It is recommended to perform a serial dilution to achieve the final desired concentration in the cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

    • For example, to prepare a 10 µM working solution in 10 mL of cell culture medium from a 10 mM stock solution:

      • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.

      • Then, add the desired volume of this intermediate solution to your cell culture plates. For instance, to achieve a final concentration of 10 µM in a well containing 2 mL of medium, you would add 2 µL of the 10 mM stock directly to the well (for a 1:1000 dilution). Correction: A more accurate method to avoid high local concentrations is to dilute the stock into a larger volume of medium first.

      • Corrected Example: To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. Mix well by gentle inversion.

  • Cell Treatment:

    • Remove the existing medium from the cells to be treated.

    • Add the freshly prepared this compound-containing medium (the working solution) to the cells.

    • Include a vehicle control (medium with the equivalent concentration of DMSO) and an untreated control.

    • Incubate the cells for the desired experimental duration.

Visualizations

Experimental Workflow for this compound Stock and Working Solution Preparation

G cluster_stock Stock Solution Preparation (Sterile) cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells in Culture dilute->treat incubate Incubate for Experiment Duration treat->incubate

Caption: Workflow for preparing this compound solutions for cell culture.

Signaling Pathway Inhibition by this compound

G This compound This compound PAX3_FOXO1 PAX3::FOXO1 Fusion Protein This compound->PAX3_FOXO1 Inhibits Transcriptional Activity TargetGenes Target Genes (e.g., MYOD1, MYOG) PAX3_FOXO1->TargetGenes Activates TumorGrowth Tumor Cell Growth and Proliferation TargetGenes->TumorGrowth Promotes

Caption: Inhibition of PAX3::FOXO1 signaling by this compound.

References

Application Notes and Protocols for Intraperitoneal Injection of Piperacetazine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intraperitoneal (IP) administration of Piperacetazine in mice, designed for preclinical research in oncology and pharmacology. The protocol is based on available in vivo data and standard laboratory procedures.

Introduction

This compound is a phenothiazine derivative that has been investigated for its antipsychotic properties as a dopamine receptor antagonist.[1][2] More recently, it has garnered interest for its potential anti-cancer activities.[3][4] Notably, this compound can directly bind to the PAX3::FOXO1 fusion protein, inhibiting its transcriptional activity, which is relevant in certain cancers like alveolar rhabdomyosarcoma.[3] This protocol outlines the necessary steps for preparing and administering this compound via intraperitoneal injection in a mouse model.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the intraperitoneal injection of this compound in mice.

Table 1: this compound Dosage and Vehicle Formulation

ParameterValueReference
Dosage 20 mg/kg[3]
Vehicle Formulation 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline[3]
Solubility in Vehicle ≥ 2.5 mg/mL[3]
Administration Frequency 5 days per week[3]

Table 2: General Intraperitoneal Injection Parameters for Mice

ParameterRecommended ValueReference
Needle Gauge 25-27 G[1][5]
Maximum Injection Volume < 10 mL/kg[1]
Injection Site Lower right quadrant of the abdomen[1][6]
Injection Angle 30-40° to the horizontal plane[1][6]

Experimental Protocols

1. Preparation of this compound Solution (2.5 mg/mL)

This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 2.5 mg/mL.

  • Materials:

    • This compound powder

    • Ethanol (EtOH)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile conical tubes (15 mL)

    • Pipettes and sterile tips

    • Vortex mixer

    • Optional: sonicator, heating block

  • Procedure:

    • Weigh 25 mg of this compound powder and place it in a 15 mL sterile conical tube.

    • Add 1 mL of Ethanol to the tube.

    • Add 4 mL of PEG300 to the tube.

    • Add 0.5 mL of Tween-80 to the tube.

    • Vortex the mixture thoroughly until the this compound is completely dissolved. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[3]

    • Add 4.5 mL of sterile Saline to the tube.

    • Vortex the solution again to ensure it is homogenous and clear.

    • Store the final solution according to the manufacturer's recommendations (e.g., at -20°C for long-term storage).[3]

2. Intraperitoneal Injection Procedure in Mice

This protocol details the steps for safely administering the prepared this compound solution to a mouse via IP injection.

  • Materials:

    • Prepared this compound solution

    • Sterile syringes (1 mL)

    • Sterile needles (25-27 G)[1][5]

    • 70% Ethanol wipes

    • Animal scale

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Warm the this compound solution to room temperature before injection.[1]

    • Weigh the mouse to accurately calculate the required injection volume. For a 20 mg/kg dose, a 25 g mouse would require 0.2 mL of the 2.5 mg/mL solution.

    • Draw the calculated volume of the this compound solution into a sterile 1 mL syringe fitted with a 25-27 G needle.

    • Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).

    • Position the mouse with its head tilted slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen. This is to avoid the cecum and urinary bladder.[6][7]

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[1][6]

    • Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[7]

    • Slowly and steadily inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions following the injection.

Visualizations

Signaling Pathway

The following diagram illustrates a potential signaling pathway for a piperazine-containing compound (PCC), which may share similarities with this compound's mechanism of action in inducing apoptosis in cancer cells.

Caption: Proposed apoptotic signaling pathways for a piperazine compound.

Experimental Workflow

The diagram below outlines the workflow for the intraperitoneal injection of this compound in mice.

G prep 1. Prepare this compound Solution (2.5 mg/mL) weigh 2. Weigh Mouse and Calculate Dose Volume prep->weigh draw 3. Draw Solution into Sterile Syringe weigh->draw restrain 4. Restrain Mouse draw->restrain inject 5. Perform Intraperitoneal Injection (Lower Right Quadrant) restrain->inject monitor 6. Monitor Mouse Post-Injection inject->monitor

Caption: Workflow for intraperitoneal injection of this compound in mice.

References

Application of Piperacetazine in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacetazine is a phenothiazine derivative classified as a first-generation, or "typical," antipsychotic.[1] Its primary application in neuroscience research lies in the study of psychosis, particularly schizophrenia, and the underlying dopaminergic dysfunction. As a potent dopamine receptor antagonist, this compound serves as a valuable tool for investigating the roles of dopamine signaling in various neural circuits and behaviors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.

Mechanism of Action

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] Like other phenothiazines, it also exhibits activity at other receptors, including cholinergic, histaminic, and adrenergic receptors, which contributes to its side effect profile.[1] The blockade of D2 receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects.

Quantitative Data

Receptor TargetExpected Affinity/PotencyFunctional EffectRelevance to Neuroscience Research
Dopamine D2 High (presumed low nM range)AntagonistPrimary mechanism for antipsychotic effects; investigation of psychosis models.
Dopamine D1 Lower than D2Weak AntagonistModulation of the direct pathway of the basal ganglia.
Muscarinic M1 ModerateAntagonistContributes to anticholinergic side effects; study of cognitive effects.
Histamine H1 Moderate to HighAntagonistSedative effects; investigation of sleep and arousal.
Alpha-1 Adrenergic ModerateAntagonistOrthostatic hypotension; cardiovascular side effect studies.

Note: This table is based on the known pharmacology of phenothiazine antipsychotics. Further experimental validation for this compound is recommended.

Signaling Pathways

The primary mechanism of action of this compound involves the modulation of dopamine D1 and D2 receptor signaling cascades.

Dopamine D1 Receptor Signaling

Dopamine D1 receptors are coupled to Gs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32).

D1_Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R This compound This compound This compound->D1R Antagonism Gs Gs/olf D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Cellular_Response Cellular Response DARPP32->Cellular_Response

Dopamine D1 Receptor Signaling Pathway
Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][7][] This relieves the PKA-mediated phosphorylation of downstream targets. This compound's primary therapeutic effect is believed to result from the blockade of this pathway.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R This compound This compound This compound->D2R Antagonism Gi Gi/o D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various neuroscience research applications.

In Vitro: cAMP Assay for D2 Receptor Antagonism

This protocol is designed to measure the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution (in DMSO or appropriate solvent).

  • Dopamine stock solution.

  • Forskolin stock solution.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well microplates.

Procedure:

  • Cell Culture: Culture the D2 receptor-expressing cells according to standard protocols.

  • Cell Plating: Seed the cells into microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of dopamine at a concentration that gives a submaximal response (e.g., EC80).

  • Antagonist Incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the dopamine solution to the wells (except for the basal control wells) and incubate for a further specified time (e.g., 15-30 minutes) at 37°C. In parallel, add a high concentration of forskolin to positive control wells to maximally stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the dopamine-induced effect.

cAMP_Assay_Workflow Start Start Culture_Cells Culture D2R-expressing cells Start->Culture_Cells Plate_Cells Plate cells in microplate Culture_Cells->Plate_Cells Prepare_Compounds Prepare this compound and Dopamine solutions Plate_Cells->Prepare_Compounds Add_this compound Add this compound to cells (Antagonist Incubation) Prepare_Compounds->Add_this compound Add_Dopamine Add Dopamine to cells (Agonist Stimulation) Add_this compound->Add_Dopamine Lyse_and_Detect Lyse cells and detect cAMP Add_Dopamine->Lyse_and_Detect Analyze_Data Data Analysis (IC50 determination) Lyse_and_Detect->Analyze_Data End End Analyze_Data->End

cAMP Assay Workflow for D2 Antagonism
In Vivo: Assessment of Antipsychotic-like Activity in Rodents

1. Spontaneous Locomotor Activity

This test assesses the effect of this compound on general activity levels, with typical antipsychotics expected to decrease locomotion.

Animals:

  • Adult male rats or mice.

Apparatus:

  • Open-field arena equipped with infrared beams or a video-tracking system.

Procedure:

  • Habituation: Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 0.1 - 10 mg/kg, intraperitoneally) or vehicle to different groups of animals.

  • Testing: After a predetermined pretreatment time (e.g., 30 minutes), place each animal in the center of the open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups.

2. Catalepsy Test

This test measures the induction of catalepsy, a common extrapyramidal side effect of typical antipsychotics.[9][10][11][12]

Animals:

  • Adult male rats.

Apparatus:

  • A horizontal bar raised to a specific height (e.g., 9 cm).

Procedure:

  • Drug Administration: Administer this compound (e.g., 1 - 20 mg/kg, i.p.) or vehicle.

  • Testing: At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the rat on the bar.

  • Measurement: Record the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latencies between the different dose groups and time points.

3. Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic efficacy.[13][14][15]

Animals:

  • Adult male rats.

Apparatus:

  • A shuttle box with two compartments, a grid floor for delivering a mild foot shock, and a conditioned stimulus (CS) such as a light or tone.

Procedure:

  • Training: Train the rats to associate the CS with an upcoming foot shock (unconditioned stimulus, US). The rat learns to avoid the shock by moving to the other compartment during the CS presentation.

  • Drug Administration: Once the rats have reached a stable baseline of avoidance, administer this compound (e.g., 0.5 - 10 mg/kg, i.p.) or vehicle.

  • Testing: Test the animals in the shuttle box and record the number of successful avoidances (moving during the CS) and escapes (moving during the US).

  • Data Analysis: Effective antipsychotics are expected to decrease the number of avoidances without significantly affecting the number of escapes.

InVivo_Workflow cluster_tests Behavioral Tests Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Admin Administer this compound or Vehicle Animal_Acclimation->Drug_Admin Locomotor Locomotor Activity Drug_Admin->Locomotor Catalepsy Catalepsy Test Drug_Admin->Catalepsy CAR Conditioned Avoidance Response Drug_Admin->CAR Data_Analysis Data Analysis and Comparison Locomotor->Data_Analysis Catalepsy->Data_Analysis CAR->Data_Analysis End End Data_Analysis->End

In Vivo Behavioral Testing Workflow

Conclusion

This compound, as a potent dopamine D2 receptor antagonist, remains a relevant tool for neuroscience research, particularly in the study of antipsychotic mechanisms and the pathophysiology of schizophrenia. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations. It is important to note that due to its activity at multiple receptor types, careful consideration of the dose and experimental design is necessary to interpret the results accurately. Further characterization of its binding profile and preclinical efficacy will continue to refine its application in neuroscience.

References

Troubleshooting & Optimization

Technical Support Center: Improving Piperacetazine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving piperacetazine in aqueous solutions. Given that this compound is practically insoluble in water, this guide outlines several established techniques to enhance its solubility for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly water-soluble compound. Its predicted water solubility is approximately 0.00282 mg/mL[1]. This low solubility can pose significant challenges for in vitro and in vivo studies.

Q2: Why is this compound so poorly soluble in water?

This compound is a phenothiazine derivative, a class of compounds known for their hydrophobic nature[2]. Its large, polycyclic structure contributes to its low affinity for water and high logP value (a measure of lipophilicity)[1].

Q3: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These include:

  • pH Adjustment: Altering the pH of the solution can increase the ionization of the drug, thereby improving its solubility.

  • Cosolvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of non-polar compounds.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water[3].

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility[4][5].

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility[6][7].

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility[8][9][10].

Q4: Are there any specific excipients known to be compatible or incompatible with phenothiazines?

Troubleshooting Guides

Issue: this compound precipitates out of my aqueous buffer.

Possible Cause 1: The pH of the solution is not optimal for solubility.

  • Troubleshooting Tip: this compound has a predicted basic pKa of 8.21[1]. As a weak base, its solubility is expected to increase in acidic conditions where it becomes protonated. Attempt to lower the pH of your aqueous solution to see if solubility improves. However, be mindful of the drug's stability at different pH values. A pH-solubility profile should be experimentally determined.

Possible Cause 2: The concentration of this compound exceeds its intrinsic solubility in the chosen solvent system.

  • Troubleshooting Tip: If pH adjustment alone is insufficient, consider employing a combination of techniques. The addition of a cosolvent or a surfactant might be necessary to achieve the desired concentration.

Issue: I am struggling to prepare a stock solution of this compound.
  • Troubleshooting Tip: For preparing a concentrated stock solution, it is advisable to use a water-miscible organic solvent in which this compound has higher solubility. Based on data for structurally similar phenothiazines, ethanol is a potential solvent to consider[14][15]. Once a concentrated stock is prepared, it can be serially diluted into the final aqueous buffer. Be aware that precipitation may occur upon dilution if the final concentration in the aqueous medium exceeds the solubility limit.

Experimental Protocols & Data

pH-Dependent Solubility Enhancement

This protocol provides a general method for evaluating the effect of pH on this compound solubility.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of this compound powder to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the measured solubility as a function of pH.

Expected Outcome: The solubility of this compound, a weak base, is expected to be higher at lower pH values.

Table 1: Physicochemical Properties of this compound and Structurally Similar Phenothiazines

CompoundMolecular Weight ( g/mol )pKa (Strongest Basic)Water Solubility (mg/mL)
This compound 410.588.21 (Predicted)0.00282 (Predicted)[1]
Chlorpromazine HCl 355.339.15Varies with pH[15][16]
Fluphenazine diHCl 510.4410.01Varies with pH[15][16]
Promazine HCl 320.889.37Varies with pH[15][16]
Trifluoperazine diHCl 480.428.972.7 µg/mL (intrinsic)[15][16]
Triflupromazine HCl 388.899.031.1 µg/mL (intrinsic)[15][16]

Note: Data for phenothiazine derivatives other than this compound are provided as a reference for researchers to anticipate trends and design experiments.

Solubility Enhancement Using Cyclodextrins

Cyclodextrins can encapsulate this compound, increasing its aqueous solubility.

Methodology: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow steps 3-6 from the pH-dependent solubility protocol.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.

Expected Outcome: The solubility of this compound should increase linearly with the concentration of the cyclodextrin until a plateau is reached, indicating the formation of an inclusion complex.

Preparation of a this compound Nanosuspension

Nanosuspensions can be prepared using top-down or bottom-up approaches. A common laboratory-scale bottom-up method is nanoprecipitation.

Methodology: Nanoprecipitation

  • Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol).

  • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Inject the organic solution of this compound rapidly into the aqueous stabilizer solution under high-speed stirring.

  • The rapid solvent exchange causes the drug to precipitate as nanoparticles.

  • Remove the organic solvent under vacuum.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Expected Outcome: A stable, milky-white nanosuspension of this compound with a mean particle size in the nanometer range.

Visualizations

Below are diagrams illustrating the logical workflows for addressing this compound solubility issues.

cluster_0 Troubleshooting this compound Precipitation start This compound Precipitates in Aqueous Solution q1 Is the pH of the solution acidic? start->q1 adjust_ph Lower the pH of the solution (e.g., to pH < 7) q1->adjust_ph No add_solubilizer Consider adding a solubilizing agent (Cosolvent, Surfactant, or Cyclodextrin) q1->add_solubilizer Yes re_evaluate Re-evaluate Solubility adjust_ph->re_evaluate re_evaluate->add_solubilizer Still Precipitates end Solubility Improved re_evaluate->end Dissolved add_solubilizer->end cluster_1 General Workflow for Solubility Enhancement start Start with this compound Powder step1 Determine pH-Solubility Profile start->step1 step2 Evaluate Cosolvent Systems step1->step2 If pH adjustment is insufficient step3 Investigate Cyclodextrin Complexation step2->step3 If higher concentration is needed step4 Formulate as a Nanosuspension or Solid Dispersion step3->step4 For significant solubility enhancement step5 Characterize and Validate the Formulation step4->step5 end Optimized Solubilized Formulation step5->end

References

Technical Support Center: Managing Piperacetazine-Induced Extrapyramidal Symptoms in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing piperacetazine-induced extrapyramidal symptoms (EPS) in rat models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause extrapyramidal symptoms (EPS)?

A1: this compound is a typical antipsychotic of the phenothiazine class.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[2] Blockade of D2 receptors in the nigrostriatal pathway, a key component of the extrapyramidal system, disrupts the balance of neurotransmission, leading to the emergence of motor side effects known as EPS.[3]

Q2: What are the common EPS observed in rats treated with this compound?

A2: The most commonly observed and measured EPS in rats include:

  • Catalepsy: A state of immobility and failure to correct an externally imposed posture, often assessed using the bar test. This is considered an analogue of parkinsonism in humans.

  • Vacuous Chewing Movements (VCMs): Spontaneous, purposeless chewing and oral movements that are not directed at food or other objects. VCMs in rats are used as an animal model of tardive dyskinesia.[4]

Q3: How can I induce EPS with this compound in my rat model?

A3: While specific dose-finding studies for this compound-induced EPS are not extensively published, based on its nature as a typical antipsychotic, protocols similar to those for haloperidol can be adapted. For long-term studies, this compound has been administered to rats in their feed at concentrations of 0.005-0.025% for up to a year.[2] For acute induction of catalepsy, intraperitoneal (i.p.) injections would be appropriate, with dose-ranging studies recommended to determine the optimal dose for the desired effect and duration.

Q4: What are the primary treatment strategies for managing this compound-induced EPS in rats?

A4: The main therapeutic approaches involve restoring the neurochemical balance in the striatum:

  • Anticholinergic Agents: These drugs counteract the relative overactivity of acetylcholine that results from dopamine D2 receptor blockade.

  • Serotonergic Modulation:

    • 5-HT1A Receptor Agonists: Activation of these receptors can help to alleviate EPS.

    • 5-HT2A Receptor Antagonists: Blocking these receptors can also mitigate antipsychotic-induced EPS.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in catalepsy scores between animals. 1. Inconsistent handling of the rats. 2. Variation in the time of day for testing. 3. Stress from the testing environment. 4. Individual differences in drug metabolism and sensitivity.1. Handle all animals gently and consistently. 2. Conduct all behavioral tests at the same time of day to minimize circadian variations. 3. Acclimatize rats to the testing room and apparatus before the experiment. 4. Increase the number of animals per group to improve statistical power and account for individual variability.
Difficulty in dissolving this compound for injection. This compound can be challenging to dissolve in aqueous solutions.A recommended vehicle for this compound injection is a mixture of 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline. Gentle heating and sonication can aid in dissolution.[2] Always ensure the solution is clear before injection.
Precipitation of the drug in the stock solution. Improper storage or vehicle composition.Store stock solutions at -20°C for up to one year or -80°C for up to two years.[2] If precipitation occurs upon thawing, gentle warming and vortexing may be necessary. Prepare fresh dilutions for each experiment.
Low incidence of Vacuous Chewing Movements (VCMs) after chronic treatment. 1. Insufficient dose or duration of this compound administration. 2. Strain of rat used may be less susceptible. 3. Observation period is too short or infrequent.1. Consider a higher dose or a longer treatment period. Chronic studies with haloperidol often last for several weeks to months.[1] 2. Sprague-Dawley rats have been shown to develop VCMs more readily than other strains like Wistar or Long-Evans.[1] 3. Increase the frequency and duration of observation sessions. VCMs can be intermittent.
Animals appear overly sedated, interfering with EPS assessment. The dose of this compound or the treatment agent is too high.Conduct a dose-response study to find the optimal dose that induces measurable EPS without causing excessive sedation. If using a treatment agent, ensure its sedative effects are characterized.

Experimental Protocols

Induction of Catalepsy with this compound
  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline).[2] Dilute to the desired final concentration with sterile saline.

  • Animal Dosing: Administer this compound via intraperitoneal (i.p.) injection. A starting dose range, extrapolated from other typical antipsychotics, could be 0.25 - 2.0 mg/kg. A dose-response study is essential to determine the ED50 for catalepsy in your specific rat strain and experimental conditions.

  • Catalepsy Assessment (Bar Test):

    • At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.

    • Measure the time (in seconds) the rat remains in this position. The endpoint is when the rat removes both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) should be set to avoid prolonged animal stress.

Induction of Vacuous Chewing Movements (VCMs)
  • Drug Administration: For chronic studies, this compound can be mixed into the rodent chow at a concentration of 0.005-0.025%.[2] Alternatively, daily i.p. injections over several weeks (e.g., 3-5 weeks) can be used.

  • VCM Observation:

    • At regular intervals (e.g., weekly), place each rat in a transparent observation cage.

    • After a brief habituation period (e.g., 5-10 minutes), observe and count the number of VCMs for a set period (e.g., 2-5 minutes).

    • VCMs are defined as purposeless chewing motions in the vertical plane, not directed at any object. Tongue protrusions may also be counted.

    • Observations should be conducted by at least two trained observers who are blind to the treatment groups to ensure reliability.

Quantitative Data on Treatment Efficacy

Note: The following data are for EPS induced by other typical antipsychotics (e.g., haloperidol) and should be used as a starting point for designing studies with this compound.

Table 1: Efficacy of Anticholinergic Agents in Reversing Haloperidol-Induced Catalepsy in Rats

Drug Dose Range (mg/kg, i.p.) Effect on Catalepsy Reference
Scopolamine0.05 - 0.5Dose-dependent reduction[5]
Trihexyphenidyl1 - 10Dose-dependent reduction[5]
Biperiden1 - 10Dose-dependent reduction[5]
Atropine1 - 10Dose-dependent reduction[1]

Table 2: Efficacy of Serotonergic Agents in Modulating Haloperidol-Induced Catalepsy in Rats

Drug Receptor Target Dose Range (mg/kg, s.c. or i.p.) Effect on Catalepsy Reference
8-OH-DPAT5-HT1A Agonist0.1 - 1.0Dose-dependent reduction[6]
Ritanserin5-HT2A/2C Antagonist1 - 5Reduction[7]
Ketanserin5-HT2A Antagonist0.1 - 3.0Induction of catalepsy[8]
MDL 100,9075-HT2A Antagonist0.1 - 3.0Reduction[9]

Note: Some 5-HT2A antagonists have been shown to induce catalepsy on their own at higher doses, highlighting the complexity of serotonergic modulation of motor control.[8]

Visualizations

Signaling Pathways

Piperacetazine_EPS_Mechanism cluster_striatum Striatum This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits ACh_Release Increased Acetylcholine Release D2R->ACh_Release Disinhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates EPS Extrapyramidal Symptoms ACh_Release->EPS Nigrostriatal Nigrostriatal Dopamine Neuron Nigrostriatal->D2R Dopamine Striatal_Neuron Striatal Medium Spiny Neuron

Caption: Mechanism of this compound-Induced EPS.

EPS_Treatment_Pathways Anticholinergics Anticholinergic Drugs mAChR Muscarinic ACh Receptor Anticholinergics->mAChR Block ACh_Effect Cholinergic Overactivity mAChR->ACh_Effect EPS Extrapyramidal Symptoms ACh_Effect->EPS Serotonergic_Agonist 5-HT1A Agonists HT1A_R 5-HT1A Receptor Serotonergic_Agonist->HT1A_R Activate HT1A_R->EPS Reduces Serotonergic_Antagonist 5-HT2A Antagonists HT2A_R 5-HT2A Receptor Serotonergic_Antagonist->HT2A_R Block DA_Release_Facilitate Facilitation of DA Release HT2A_R->DA_Release_Facilitate Disinhibits DA_Release_Facilitate->EPS Reduces

Caption: Therapeutic Pathways for Managing EPS.

Experimental Workflow

Experimental_Workflow cluster_treatment Treatment Phase Start Start Acclimatization Animal Acclimatization (≥ 7 days) Start->Acclimatization Baseline Baseline Behavioral Testing (Catalepsy, VCMs) Acclimatization->Baseline Grouping Randomize into Groups Baseline->Grouping Piperacetazine_Admin This compound Administration (Acute or Chronic) Grouping->Piperacetazine_Admin Treatment_Admin Administer Test Compound (e.g., Anticholinergic) Piperacetazine_Admin->Treatment_Admin Co-administration or pre-treatment Behavioral_Assessment Post-Treatment Behavioral Assessment Piperacetazine_Admin->Behavioral_Assessment Treatment_Admin->Behavioral_Assessment Data_Analysis Data Analysis Behavioral_Assessment->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for EPS Studies.

References

Piperacetazine Off-Target Effects: A Technical Resource for Chemogenomic Screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of piperacetazine when used in chemogenomic and other high-throughput screening assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the interpretation of screening data.

Frequently Asked Questions (FAQs)

Q1: We are seeing unexpected cellular phenotypes in our screen that do not align with this compound's known primary pharmacology. What could be the cause?

A1: this compound is a phenothiazine derivative, a class of compounds known for its polypharmacology. While its primary on-target effect is the antagonism of dopamine D2 receptors, it can interact with a range of other receptors, ion channels, and enzymes. These off-target interactions are a likely source of unexpected phenotypes. Common off-target effects for phenothiazines include activity at adrenergic, serotonergic, histaminergic, and muscarinic receptors.

Q2: Our chemogenomic screen identified a novel protein target for this compound. How can we validate this interaction?

A2: A primary screen hit should be considered preliminary. To validate a potential novel target, orthogonal assays are critical. A recommended workflow includes:

  • In vitro binding assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can confirm direct binding between this compound and the protein of interest and determine binding affinity (K_D).

  • Cell-based target engagement assays: Methods such as the Cellular Thermal Shift Assay (CETSA) can verify that this compound engages the target protein within a cellular context.

  • Functional assays: Assess whether this compound modulates the specific biological function of the putative target (e.g., enzymatic activity, signal transduction).

Q3: We are observing significant cytotoxicity in our cell line at concentrations used for screening. Is this a known effect of this compound?

A3: Yes, this compound can exhibit cytotoxic effects, particularly at higher concentrations. For instance, it has shown an IC50 of 7.627 μM against PANC-1 pancreatic cancer cells[1]. It is crucial to determine the IC50 for cytotoxicity in your specific cell line and use concentrations below this threshold for screening to distinguish between targeted effects and general toxicity.

Q4: Are there any known off-target effects of this compound that have been identified in recent screens?

A4: Yes, a notable recent finding is that this compound can directly bind to the PAX3::FOXO1 fusion protein and inhibit its transcriptional activity[2]. This oncogenic fusion protein is characteristic of alveolar rhabdomyosarcoma. This discovery was made through screening small-molecule libraries with surface plasmon resonance technology, followed by validation in secondary transcriptional activation assays[2].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in assay replicates - Compound precipitation at the tested concentration.- Interference with assay signal (e.g., autofluorescence).- Check the solubility of this compound in your assay buffer.- Run control experiments to assess autofluorescence or other sources of signal interference.
Hit confirmation failure in orthogonal assays - The initial hit was a false positive.- The hit is specific to the primary assay format (e.g., a specific cellular background or reporter system).- Prioritize orthogonal assays with different detection methodologies (e.g., binding vs. functional).- Use a different cell line to confirm the effect is not cell-type specific.
Discrepancy between binding affinity and functional activity - The binding interaction may not lead to a functional consequence (i.e., non-functional binding).- The functional assay may lack the sensitivity to detect the effect.- Investigate downstream markers of the target's activity.- Optimize the functional assay for higher sensitivity.

Quantitative Data Summary

The following table summarizes known and potential off-target activities of this compound, compiled from published data and the known pharmacology of the phenothiazine class. This is intended as a reference for interpreting screening results.

Target Class Specific Target Interaction Type Reported/Potential Activity Reference
Primary Target Dopamine D2 ReceptorAntagonistAntipsychotic effect[3]
Oncogenic Fusion Protein PAX3::FOXO1Direct Binder/InhibitorInhibition of transcriptional activity[2]
GPCRs (Potential) Adrenergic (α1)AntagonistOrthostatic hypotension[1]
Serotonin (5-HT2A)AntagonistContribution to antipsychotic profileGeneral Phenothiazine Pharmacology
Histamine (H1)AntagonistSedation[4]
Muscarinic (M1)AntagonistAnticholinergic effects (dry mouth, blurred vision)[3]
Cancer Cell Line PANC-1CytotoxicityIC50: 7.627 μM[1]

Key Experimental Protocols

Protocol: Surface Plasmon Resonance (SPR) for Direct Binding of this compound to PAX3::FOXO1[2]

This protocol is adapted from the methodology used to identify this compound as a direct binder of the PAX3::FOXO1 fusion protein.

  • Protein Immobilization:

    • Recombinantly express and purify the PAX3::FOXO1 protein.

    • Immobilize the purified protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to measure association and dissociation.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D).

Visualizations

Signaling and Experimental Workflows

Piperacetazine_Off_Target_Workflow cluster_screening Primary Chemogenomic Screen cluster_validation Hit Validation cluster_outcome Outcome Screen High-Throughput Screen (e.g., Cell Viability, Reporter Assay) Hit Identification of this compound as a Hit Screen->Hit Phenotypic Change Observed Binding Direct Binding Assays (e.g., SPR, ITC) Hit->Binding Test for Direct Interaction Functional Functional Assays (e.g., Enzyme Activity, Gene Expression) Binding->Functional Confirm Functional Modulation FalsePositive False Positive Binding->FalsePositive No Direct Binding Cellular Cell-Based Target Engagement (e.g., CETSA) Functional->Cellular Verify in Cellular Context Functional->FalsePositive No Functional Effect Validated Validated Off-Target Cellular->Validated Consistent Results Cellular->FalsePositive No Cellular Engagement PAX3_FOXO1_Inhibition This compound This compound PAX3_FOXO1 PAX3::FOXO1 Fusion Protein This compound->PAX3_FOXO1 Directly Binds To TargetGenes Target Genes (e.g., MYOD1, MYOG) PAX3_FOXO1->TargetGenes Binds to Promoters of Transcription Transcriptional Activation TargetGenes->Transcription CellGrowth Alveolar Rhabdomyosarcoma Cell Growth Transcription->CellGrowth Drives

References

Technical Support Center: Investigating the Lethargic Effects of Piperacetazine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental resources for researchers investigating the potential lethargic effects of Piperacetazine in animal studies. Given the limited availability of recent, specific quantitative data for this compound, this guide synthesizes information from related phenothiazines and general principles of neuroleptic-induced sedation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to induce lethargy?

A1: this compound, a phenothiazine antipsychotic, is a potent antagonist of the dopamine D2 receptor.[1][2] Blockade of D2 receptors in the mesolimbic and nigrostriatal pathways of the brain is the primary mechanism believed to mediate its sedative and lethargic effects.[1] This antagonism disrupts normal dopaminergic neurotransmission, which plays a crucial role in arousal, motivation, and motor control.

Q2: What are the typical behavioral manifestations of lethargy in rodents administered with this compound-like compounds?

A2: Lethargy in rodents can be observed as a general decrease in spontaneous activity. Common behavioral signs include reduced locomotion (less movement around the testing arena), increased periods of immobility, decreased exploratory behavior (e.g., less rearing or sniffing), and in some cases, catalepsy (a state of waxy flexibility and immobility).

Q3: How can I distinguish between desired sedative effects and potential toxicity?

A3: It is crucial to establish a therapeutic window for your specific animal model. While sedation and lethargy are expected pharmacological effects, high doses of phenothiazines can lead to adverse effects such as excessive motor impairment, loss of righting reflex, and respiratory depression. Careful dose-response studies are essential. Monitor for signs of distress, and consult your institution's animal care and use committee (IACUC) guidelines for humane endpoints.

Q4: Are there any known species or strain differences in the sedative response to this compound?

A4: While specific data for this compound is scarce, it is well-established that different species and even strains of rodents can exhibit significant variability in their metabolic and behavioral responses to centrally acting drugs. It is recommended to conduct pilot studies to determine the optimal dose range and behavioral endpoints for your chosen species and strain.

Troubleshooting Guides

Issue 1: High Variability in Sedative Effects Between Animals
Potential Cause Troubleshooting Steps
Incorrect Dosing Double-check all dose calculations, stock solution concentrations, and injection volumes. Ensure proper administration technique (e.g., intraperitoneal, subcutaneous) to minimize variability in drug absorption.
Animal Stress Acclimate animals to the housing and testing environment for a sufficient period before the experiment. Handle animals consistently and gently to minimize stress-induced variations in baseline activity.
Circadian Rhythm Conduct behavioral testing at the same time of day for all animals to control for natural fluctuations in activity levels.
Genetic Variability If using an outbred stock, consider switching to an inbred strain to reduce genetic variability in drug metabolism and behavioral responses.
Issue 2: No Observable Lethargic Effect at Expected Doses
Potential Cause Troubleshooting Steps
Insufficient Dose The selected dose range may be too low for the chosen animal model. Conduct a dose-escalation study to identify the effective dose range for inducing sedation.
Drug Inactivity Verify the integrity and purity of your this compound compound. Ensure proper storage conditions to prevent degradation.
Rapid Metabolism Consider the pharmacokinetic profile of this compound. The observation window might be too late if the drug is rapidly metabolized and cleared. Conduct a time-course study to determine the peak effect.
Behavioral Assay Insensitivity The chosen behavioral test may not be sensitive enough to detect subtle sedative effects. Consider using a battery of tests that assess different aspects of motor and exploratory behavior.

Quantitative Data Summary

Due to the lack of specific published dose-response data for this compound-induced lethargy, the following table is a hypothetical representation based on typical findings for phenothiazine antipsychotics in rodent models. Researchers should perform their own dose-response studies.

Animal Model Drug Dose (mg/kg, i.p.) Effect on Locomotor Activity ( illustrative) Observation Time
Male C57BL/6 Mice This compound0 (Vehicle)100% of baseline30 minutes post-injection
1~80% of baseline30 minutes post-injection
3~50% of baseline30 minutes post-injection
10~20% of baseline30 minutes post-injection
Male Sprague-Dawley Rats This compound0 (Vehicle)100% of baseline60 minutes post-injection
0.5~85% of baseline60 minutes post-injection
1.5~60% of baseline60 minutes post-injection
5~30% of baseline60 minutes post-injection

Experimental Protocols

Open Field Test for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor and exploratory behavior.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm for mice)

  • Video tracking software

  • This compound solution

  • Vehicle control (e.g., saline, DMSO)

  • Syringes and needles for administration

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment period (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 10-30 minutes) using video tracking software.

  • Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Thoroughly clean the arena between each animal to remove olfactory cues.

Catalepsy Bar Test

Objective: To measure the induction of catalepsy, a sign of significant motor impairment.

Materials:

  • Horizontal bar raised approximately 3-5 cm from a flat surface.

  • Stopwatch.

  • This compound solution.

  • Vehicle control.

Procedure:

  • Administer this compound or vehicle control.

  • At set time points post-injection (e.g., 30, 60, 90 minutes), gently place the animal's forepaws on the horizontal bar.

  • Start the stopwatch and measure the latency for the animal to remove both paws from the bar and return to a normal posture.

  • A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, it is recorded as the maximum time.

  • Repeat the measurement at each time point to assess the time course of the cataleptic effect.

Visualizations

Piperacetazine_Sedation_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Signaling_Cascade Inhibition of Adenylyl Cyclase D2_Receptor->Signaling_Cascade Activates Reduced_Activity Reduced Neuronal Activity Signaling_Cascade->Reduced_Activity Leads to Sedation Lethargy/ Sedation Reduced_Activity->Sedation This compound This compound This compound->D2_Receptor Blocks Dopamine->D2_Receptor Binds to Experimental_Workflow_Lethargy cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 3 days) Dosing Drug Administration (i.p.) Animal_Acclimation->Dosing Drug_Preparation This compound & Vehicle Preparation Drug_Preparation->Dosing Pretreatment_Period Pretreatment Period (e.g., 30 min) Dosing->Pretreatment_Period Behavioral_Testing Behavioral Testing (Open Field / Catalepsy) Pretreatment_Period->Behavioral_Testing Data_Collection Video Tracking & Latency Recording Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

References

Technical Support Center: Mitigating Orthostatic Hypotension with Piperacetazine Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Piperacetazine and its potential to cause orthostatic hypotension. The content is designed to assist in the design and execution of experiments to understand and mitigate this adverse effect.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound-induced orthostatic hypotension?

A1: this compound is a phenothiazine derivative, a class of first-generation antipsychotics.[1] The primary mechanism for orthostatic hypotension associated with this class of drugs is the blockade of alpha-1 adrenergic receptors (α1-adrenoceptors) in the peripheral vasculature.[2] Antagonism of these receptors inhibits norepinephrine-induced vasoconstriction, leading to vasodilation, a decrease in peripheral resistance, and a subsequent drop in blood pressure upon standing.[2]

Q2: Is there specific quantitative data on the alpha-1 adrenergic receptor affinity of this compound?
Q3: What are the potential mitigation strategies for this compound-induced orthostatic hypotension in a research setting?

A3: In a preclinical research context, several strategies can be investigated to mitigate orthostatic hypotension:

  • Dose Optimization: Titrating the dose of this compound to the lowest effective level for its primary therapeutic purpose may minimize the off-target α1-adrenoceptor antagonism.

  • Co-administration with an Alpha-1 Adrenergic Agonist: Investigating the co-administration of a selective α1-adrenoceptor agonist, such as midodrine, could counteract the vasodilatory effects of this compound. Careful dose-response studies are necessary to avoid excessive hypertension.

  • Evaluation of Physical Counter-Maneuvers: Adapting clinical physical counter-maneuvers for animal models can be explored. These maneuvers aim to increase venous return and cardiac output.[4][5][6]

  • Formulation Development: Exploring alternative formulations of this compound that provide a more controlled release profile could potentially reduce peak plasma concentrations and, consequently, the acute hypotensive effects.

Q4: What experimental models are suitable for studying this compound-induced orthostatic hypotension?

A4: The rat tilt-table test is a well-established and reproducible model for inducing and evaluating drug-induced orthostatic hypotension.[2] This model allows for the direct measurement of blood pressure and heart rate changes in response to a postural challenge after administration of the test compound. Telemetry-based systems can also be used for continuous monitoring of cardiovascular parameters in conscious, freely moving animals, providing more comprehensive data.

Troubleshooting Guides

Problem: High variability in blood pressure readings during animal experiments.
  • Possible Cause: Inconsistent animal handling and environmental stressors.

  • Troubleshooting Steps:

    • Ensure all personnel are adequately trained in animal handling techniques to minimize stress.

    • Acclimatize animals to the experimental room and procedures for a sufficient period before data collection.

    • Maintain a consistent and controlled environment (temperature, humidity, light-dark cycle).

    • For tail-cuff measurements, ensure proper cuff size and placement and that the animal is adequately warmed to ensure sufficient blood flow to the tail.[1]

Problem: Difficulty in establishing a clear orthostatic hypotensive effect with this compound.
  • Possible Cause: Inadequate dose, inappropriate postural challenge, or insensitive measurement technique.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-ranging study to identify a dose of this compound that induces a measurable and consistent drop in blood pressure upon tilting without causing severe systemic hypotension.

    • Optimize Tilt Protocol: Ensure the angle and duration of the tilt are sufficient to elicit a hemodynamic response. A 60-90 degree head-up tilt is commonly used in rat models.[2]

    • Measurement System: Verify the calibration and proper functioning of the blood pressure monitoring equipment. Consider using intra-arterial catheters for direct and more accurate blood pressure measurements if using indirect methods like tail-cuff proves insufficient.

Experimental Protocols

Protocol 1: In Vitro Determination of Alpha-1 Adrenergic Receptor Affinity

This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of this compound for α1-adrenoceptors.

Materials:

  • Rat cerebral cortex membrane preparation (source of α1-adrenoceptors)

  • [3H]-Prazosin (radioligand)

  • Phentolamine (non-specific binding competitor)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and fluid

  • Liquid scintillation counter

Methodology:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the membrane preparation, [3H]-Prazosin (at a concentration close to its Kd), and varying concentrations of this compound or buffer (for total binding) or phentolamine (for non-specific binding).

  • Incubate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Assessment of Orthostatic Hypotension using the Rat Tilt-Table Test

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane/alpha-chloralose)

  • Catheters for arterial blood pressure measurement (e.g., carotid artery)

  • Pressure transducer and data acquisition system

  • Custom-made tilt table that allows for rapid change from horizontal to a head-up position (e.g., 60-90 degrees)

  • This compound solution for administration (e.g., intravenous or intraperitoneal)

Methodology:

  • Anesthetize the rat and surgically implant a catheter into the carotid artery for direct blood pressure measurement.

  • Secure the rat in a supine position on the tilt table.

  • Allow the animal to stabilize for at least 30 minutes, monitoring baseline mean arterial pressure (MAP) and heart rate (HR).

  • Perform a control tilt: rapidly move the table to a head-up position and maintain for 1-2 minutes, continuously recording MAP and HR. Return to the horizontal position.

  • Administer this compound at the desired dose.

  • After a predetermined time for drug absorption and distribution, repeat the tilt procedure at various time points post-dosing (e.g., 15, 30, 60, and 120 minutes).

  • Analyze the data to determine the maximum drop in MAP during the tilt at each time point compared to the pre-tilt baseline.

Data Presentation

Table 1: Hypothetical Alpha-1 Adrenoceptor Binding Affinities of Antipsychotics

CompoundDrug Classα1-Adrenoceptor Ki (nM)
This compoundPhenothiazineTo be determined
ChlorpromazinePhenothiazine2.3
RisperidoneAtypical Antipsychotic0.8
OlanzapineAtypical Antipsychotic19
Prazosinα1-Antagonist (Control)0.5

Note: Data for Chlorpromazine, Risperidone, and Olanzapine are representative values from the literature and may vary between studies. The value for this compound should be determined experimentally.

Table 2: Example Data from a Rat Tilt-Table Study

Treatment GroupDose (mg/kg)Pre-Tilt MAP (mmHg)Maximum MAP Drop on Tilt (mmHg)
Vehicle Control-105 ± 515 ± 3
This compound1102 ± 625 ± 4*
This compound398 ± 540 ± 6**
This compound + Mitigation Agent X3 + Y100 ± 422 ± 5#

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control; #p<0.05 vs. This compound (3 mg/kg).

Mandatory Visualizations

alpha1_signaling_pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Pharmacological Intervention NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Vasoconstriction Ca->Contraction Leads to PKC->Contraction Contributes to This compound This compound This compound->Alpha1_R Antagonizes

Caption: Alpha-1 adrenergic receptor signaling pathway leading to vasoconstriction and the antagonistic effect of this compound.

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation Studies cluster_2 Phase 3: Analysis A Determine α1-Adrenoceptor Binding Affinity of this compound (In Vitro Assay) B Establish Dose-Response for Orthostatic Hypotension (Rat Tilt-Table Test) A->B C Test Mitigation Strategies (e.g., Co-administration, Counter-Maneuvers) B->C D Assess Efficacy of Mitigation in Rat Tilt-Table Model C->D E Data Analysis and Comparison of Strategies D->E F Report Findings E->F

Caption: Experimental workflow for investigating and mitigating this compound-induced orthostatic hypotension.

References

Technical Support Center: Piperacetazine Degradation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperacetazine. The information is designed to help anticipate and address challenges related to its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, which includes a phenothiazine ring, a tertiary amine, and a ketone group, the most probable degradation pathways are oxidation and photolysis.[1] The sulfur atom in the phenothiazine ring is susceptible to oxidation, potentially forming sulfoxides and sulfones. The tertiary amine and the alkyl side chain can also be targets for oxidative degradation. Furthermore, phenothiazine derivatives are known to be sensitive to light, which can lead to the formation of colored degradation products.[2]

Q2: What are the key factors that can influence the stability of this compound in my experiments?

Several environmental factors can significantly impact the stability of this compound. These include:

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3][4]

  • pH: The stability of this compound in solution is likely pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic or oxidative degradation.[3]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation of the phenothiazine ring system.[2]

  • Oxygen: As oxidation is a probable degradation pathway, the presence of oxygen can promote the degradation of this compound.[1]

  • Excipients: In formulated products, interactions with excipients can also affect stability.[5]

Q3: How should I store my this compound stock solutions and samples to minimize degradation?

To minimize degradation, this compound stock solutions and experimental samples should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to slow down degradation kinetics.[6][7]

  • Light: Protect from light by using amber-colored vials or by wrapping containers in aluminum foil.[2]

  • Atmosphere: For long-term storage of highly sensitive samples, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.

  • pH: If possible, buffer solutions to a pH where this compound exhibits maximum stability, which would need to be determined experimentally. A neutral pH is often a reasonable starting point.

Q4: Are there any known degradation products of this compound that I should monitor?

Specific degradation products of this compound are not well-documented. However, based on the predicted degradation pathways, potential degradation products to monitor would include the this compound sulfoxide and other related oxidized derivatives. During analytical method development, it is crucial to look for the appearance of new peaks in chromatograms of stressed samples, which could indicate the formation of degradation products.

Troubleshooting Guides

This section provides practical guidance for addressing common issues encountered during the handling and analysis of this compound.

Issue 1: Rapid Loss of this compound Potency in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Inconsistent results between replicate samples or experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation - Prepare solutions using deoxygenated solvents. - Purge the headspace of the sample vial with an inert gas (nitrogen or argon). - Consider the addition of an antioxidant (e.g., ascorbic acid, sodium metabisulfite), but verify its compatibility with your experimental system.
Photodegradation - Work in a low-light environment or use a darkroom. - Use amber-colored glassware or wrap containers with aluminum foil. - Prepare solutions fresh before use and minimize their exposure to light.
pH Instability - Measure the pH of your solution. - Conduct a simple pH stability study by incubating this compound solutions at different pH values to identify a more stable range. - Use buffered solutions to maintain a constant pH.
Temperature Effects - Prepare and store solutions at low temperatures (e.g., on ice). - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use.[7]
Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • New peaks, often with different retention times, appear in the chromatograms of aged or stressed this compound samples.

  • The appearance of these peaks correlates with a decrease in the this compound peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Degradation Products - These new peaks are likely degradation products. - Perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and confirm their origin. - Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to help in their identification.
Interaction with Excipients or Matrix Components - If working with a formulation, analyze a placebo (formulation without this compound) to see if any peaks originate from the excipients. - Evaluate the compatibility of this compound with individual excipients.[5]
Contamination - Ensure proper cleaning of all glassware and analytical equipment. - Analyze a blank solvent injection to rule out system contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV and visible light). A control sample should be wrapped in foil to protect it from light.

    • Thermal Degradation: Incubate the stock solution in a temperature-controlled oven (e.g., 60 °C or higher).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis if necessary.

    • Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Evaluation:

    • Monitor the decrease in the peak area of this compound.

    • Observe the formation and growth of any new peaks, which represent degradation products.

    • Calculate the percentage of degradation.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress Condition Duration (hours) This compound Remaining (%) Number of Degradation Products
0.1 M HCl, 60 °C295.21
685.72
2460.13
0.1 M NaOH, 60 °C298.50
695.31
2488.91
3% H₂O₂, RT270.4>5
645.1>5
2415.8>5
Photostability (UV/Vis)2480.24
Thermal, 60 °C2499.10

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

Hypothesized Oxidative Degradation Pathway of this compound

G Hypothesized Oxidative Degradation of this compound This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation Other Other Oxidative Degradants This compound->Other Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Hypothesized oxidative degradation pathways for this compound.

Experimental Workflow for Investigating this compound Degradation

G Workflow for this compound Degradation Study start Start: this compound Sample stress Forced Degradation (Heat, Light, pH, Oxidant) start->stress analysis HPLC/LC-MS Analysis stress->analysis data Data Analysis: - % Degradation - Identify Degradants analysis->data pathway Propose Degradation Pathways data->pathway prevention Develop Prevention Strategy pathway->prevention end End prevention->end

Caption: General experimental workflow for studying this compound degradation.

References

Technical Support Center: Optimizing Piperacetazine Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing piperacetazine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research, with a focus on optimizing drug concentration to achieve desired effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound has been identified as a direct inhibitor of the PAX3::FOXO1 fusion protein.[1][2] This fusion protein is a key oncogenic driver in certain cancers, particularly fusion-positive rhabdomyosarcoma (FP-RMS). By binding to PAX3::FOXO1, this compound inhibits its transcriptional activity, leading to a downstream alteration in the expression of target genes.[1][3] This ultimately results in the inhibition of anchorage-independent growth of cancer cells.[1][2]

Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?

A2: Based on available data, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity screening in various cancer cell lines. The IC50 values for this compound can vary significantly between cell lines. For instance, in fusion-positive rhabdomyosarcoma (FP-RMS) cell lines, the average 48-hour IC50 values are in the range of 10-20 µM, while fusion-negative and non-RMS cell lines may exhibit higher IC50 values.[4]

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

A3: The optimal concentration should be determined empirically for each cell line and experimental endpoint. A dose-response experiment using a broad range of concentrations is recommended. Assays such as the MTT or Annexin V/PI apoptosis assay can be used to determine the IC50 value and the concentration that induces the desired level of apoptosis or growth inhibition without excessive non-specific cytotoxicity.

Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the issue?

A4: Several factors could contribute to this:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound.

  • Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the media can influence cytotoxicity. Optimize these parameters for your specific assay.

  • Off-Target Effects: At higher concentrations, off-target effects are more likely. Consider using the lowest effective concentration that achieves your desired biological outcome.

Q5: What are the known signaling pathways affected by this compound?

A5: The primary established signaling pathway affected by this compound is the PAX3::FOXO1 pathway, where it acts as a direct inhibitor of the fusion protein's transcriptional activity.[1][2] Additionally, studies on other piperazine derivatives suggest potential involvement in the inhibition of other cancer-related signaling pathways, such as PI3K/AKT, Src family kinases, and BCR-ABL, which can lead to caspase-dependent apoptosis.[5][6]

Data Presentation

Table 1: this compound 48-hour IC50 Values in Rhabdomyosarcoma Cell Lines

Cell LineTypeAverage IC50 (µM)
RH30Fusion-Positive RMS~15
RH28/L-PAMFusion-Positive RMS~18
RH41Fusion-Positive RMS~12
U66788Fusion-Positive RMS~20
RDFusion-Negative RMS~25

Data extrapolated from a study by Nakazawa et al. (2023), which reported that IC50 values in FP-RMS cell lines were on average 42% lower than in FN-RMS and non-RMS cell lines. The provided values are estimations based on the graphical data presented in the study.[4]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A common starting range is 100 µM down to 0.1 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

This protocol describes how to quantify apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Line seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells (e.g., 48h) seeding->treatment drug_prep Prepare Serial Dilutions drug_prep->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_v Annexin V/PI Staining treatment->annexin_v plate_reader Measure Absorbance (MTT) mtt_assay->plate_reader flow_cytometry Flow Cytometry (Annexin V) annexin_v->flow_cytometry ic50_calc Calculate IC50 plate_reader->ic50_calc apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant

Caption: Workflow for evaluating this compound cytotoxicity.

signaling_pathway This compound's Effect on PAX3::FOXO1 Signaling This compound This compound pax3_foxo1 PAX3::FOXO1 Fusion Protein This compound->pax3_foxo1 Directly Binds & Inhibits anchorage_growth Anchorage-Independent Growth This compound->anchorage_growth Inhibits transcriptional_activity Transcriptional Activity pax3_foxo1->transcriptional_activity downstream_targets Downstream Target Genes (e.g., MYOD1, MYOG, B7-H3) transcriptional_activity->downstream_targets downstream_targets->anchorage_growth apoptosis Apoptosis anchorage_growth->apoptosis Leads to

References

Validation & Comparative

A Comparative Analysis of Piperacetazine and Chlorpromazine for Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A review of available clinical data suggests comparable efficacy between the two phenothiazine antipsychotics, though the evidence is of low quality and based on limited historical data.

Efficacy in Schizophrenia

Clinical trials involving a total of 343 participants have suggested that piperacetazine and chlorpromazine may have similar clinical efficacy in the short-term management of schizophrenia.[2][3][4][5][7][8] A systematic review of five randomized controlled trials found no clear difference between the two drugs in terms of overall improvement in the patient's global state as rated by psychiatrists.[1][2][3][4][5][6][7][8] Similarly, a single trial that utilized the Brief Psychiatric Rating Scale (BPRS) to assess changes in mental state found no significant difference between the two treatments.[2][3][4][7]

Table 1: Comparative Efficacy of this compound and Chlorpromazine

Outcome MeasureNo. of StudiesNo. of ParticipantsResult (Risk Ratio/Mean Difference)95% Confidence IntervalQuality of Evidence
Global State Improvement (Psychiatrist Rated)2208RR 0.900.80 to 1.02Very Low
Mental State (BPRS Change Score)1182MD -0.40-1.41 to 0.61Very Low

Source: Cochrane Database of Systematic Reviews, 2018.[1][2][3][4][5][6][7][8]

Side Effect Profile

The available data indicates that the side effect profiles of this compound and chlorpromazine are also comparable.[1][3] Approximately 60% of participants in clinical trials experienced at least one adverse effect, regardless of which of the two drugs they received.[2] Parkinsonism-like movement disorders were observed in about 40% of participants in both treatment groups.[2] One study suggested that side effects occurred less frequently with this compound than with chlorpromazine at the dosages used. The number of patients leaving studies early due to any reason was not significantly different between the two groups.[2]

Table 2: Comparative Side Effects of this compound and Chlorpromazine

Adverse EventNo. of StudiesNo. of ParticipantsResult (Risk Ratio)95% Confidence IntervalQuality of Evidence
Any Adverse Effect374RR 1.000.75 to 1.33Very Low
Parkinsonism-type Movement Disorder3106RR 0.950.61 to 1.49Very Low
Leaving the Study Early4256RR 0.500.10 to 2.56Very Low

Source: Cochrane Database of Systematic Reviews, 2018.[2]

Mechanism of Action and Signaling Pathways

Both this compound and chlorpromazine are phenothiazine antipsychotics and are understood to exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[9][10][11] This blockade is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.

Chlorpromazine is known to interact with a wide range of other receptors, including dopamine D1, D3, and D4 receptors, serotonin (5-HT) receptors (5-HT2A, 5-HT2C), adrenergic receptors (α1, α2), muscarinic M1 receptors, and histamine H1 receptors.[12][13] This broad receptor binding profile contributes to both its therapeutic effects and its wide range of side effects, such as sedation (H1 antagonism), hypotension (α1-adrenergic antagonism), and anticholinergic effects like dry mouth and constipation (muscarinic antagonism).[12][13]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein G-protein (Gi/o) D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Cellular_Response Reduced Neuronal Excitability (Antipsychotic Effect) cAMP->Cellular_Response Leads to This compound This compound / Chlorpromazine This compound->D2_Receptor Blocks

Simplified Dopamine D2 Receptor Antagonism Pathway by Phenothiazines.

Experimental Protocols

The clinical trials comparing this compound and chlorpromazine were all conducted in the 1970s and generally had poor methodological reporting by modern standards.[1][2][3][4][5][7][8] The following provides a generalized overview of the likely experimental design based on the available information.

Patient Population: Participants were typically adults diagnosed with schizophrenia, often inpatients in a hospital setting.

Study Design: The studies were randomized controlled trials (RCTs).

Intervention:

  • Experimental Group: Received this compound at varying doses.

  • Control Group: Received chlorpromazine, often considered the 'benchmark' antipsychotic, at varying doses.

Data Collection:

  • Efficacy: Assessed using psychiatric rating scales such as the Brief Psychiatric Rating Scale (BPRS) and global assessment scales rated by clinicians.

  • Safety: Monitored through the recording of adverse events, including extrapyramidal symptoms (parkinsonism), and tracking the number of patients who withdrew from the trials.

Duration: The available data is from short-term trials.

cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment cluster_followup Phase 4: Follow-up & Assessment cluster_analysis Phase 5: Data Analysis P1 Patient Population (Adults with Schizophrenia) P2 Informed Consent & Baseline Assessment (BPRS, Global State) P1->P2 R1 Randomized Allocation P2->R1 T1 Group A: This compound R1->T1 T2 Group B: Chlorpromazine R1->T2 F1 Efficacy Assessment (BPRS, Global State) T1->F1 F2 Safety Monitoring (Adverse Events, EPS) T1->F2 T2->F1 T2->F2 A1 Statistical Comparison of Outcomes F1->A1 F2->A1

Generalized Experimental Workflow for Comparative Clinical Trials.

Conclusion

References

Comparative Efficacy of Piperacetazine and Other Typical Antipsychotics: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy and safety of piperacetazine, a phenothiazine-derivative typical antipsychotic, against other established typical antipsychotics. The available clinical data on this compound is primarily from studies conducted in the 1970s, and the drug is not in widespread clinical use today. This analysis is based on a comprehensive review of the existing, albeit dated, literature.

Executive Summary

Direct comparative efficacy data for this compound against a range of typical antipsychotics is scarce. The most robust evidence comes from a Cochrane review comparing this compound to chlorpromazine, a benchmark typical antipsychotic. The review, encompassing five randomized controlled trials from the 1970s, concluded that there is no clear evidence of a difference in clinical efficacy between this compound and chlorpromazine for the treatment of schizophrenia.[1][2][3] However, the quality of this evidence is rated as very low due to methodological limitations of the original studies.[1][2][3] Information on the comparative efficacy of this compound against other typical antipsychotics such as haloperidol or fluphenazine is not available in the form of direct, controlled clinical trials.

Efficacy Data: this compound vs. Chlorpromazine

The primary endpoint for efficacy in the comparative trials was the improvement in the patient's global state and changes in psychiatric rating scales.

Efficacy OutcomeThis compoundChlorpromazineRisk Ratio (RR) / Mean Difference (MD) (95% CI)No. of Participants (Studies)Evidence Quality
Global State Improvement (Psychiatrist Rated) No significant differenceNo significant differenceRR 0.90 (0.80 to 1.02)208 (2)Very Low[1][2][3]
Change in BPRS Score No significant differenceNo significant differenceMD -0.40 (-1.41 to 0.61)182 (1)Very Low[2][3]
Leaving the Study Early (Any Reason) No significant differenceNo significant differenceRR 0.50 (0.10 to 2.56)256 (4)Very Low[2]

BPRS: Brief Psychiatric Rating Scale; CI: Confidence Interval.

Side Effect Profile: this compound vs. Chlorpromazine

The incidence of adverse effects was found to be similar between this compound and chlorpromazine in the reviewed studies.

Adverse EffectThis compoundChlorpromazineRisk Ratio (RR) (95% CI)No. of Participants (Studies)Evidence Quality
Any Adverse Effect ~60% of participants~60% of participantsRR 1.00 (0.75 to 1.33)74 (3)Very Low[2]
Parkinsonism-like Symptoms ~40% of participants~40% of participantsRR 0.95 (0.61 to 1.49)106 (3)Very Low[2]

Commonly reported side effects for this compound, typical of phenothiazine antipsychotics, include dizziness, drowsiness, orthostatic hypotension, and extrapyramidal symptoms.[1][4]

Experimental Protocols

The clinical trials comparing this compound and chlorpromazine were conducted in the 1970s and the reporting of methodologies lacks the detail of modern studies.[1][2][3] The following is a generalized summary of the experimental design based on the available information.

Generalized Experimental Workflow for Comparative Trials

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment p1 Inclusion Criteria: - Diagnosis of Schizophrenia p2 Exclusion Criteria: - Concomitant severe medical conditions rand Random Allocation p2->rand t1 This compound rand->t1 t2 Chlorpromazine rand->t2 a1 Global State Improvement t1->a1 a2 BPRS Score t1->a2 a3 Adverse Events t1->a3 t2->a1 t2->a2 t2->a3

A generalized workflow for the comparative clinical trials of this compound and Chlorpromazine.
  • Study Design : Randomized controlled trials, some described as double-blind.[5]

  • Participants : Patients diagnosed with schizophrenia.

  • Interventions : Oral administration of either this compound or chlorpromazine.

  • Outcome Measures :

    • Efficacy : Improvement in global state as rated by a psychiatrist and changes in the Brief Psychiatric Rating Scale (BPRS).

    • Safety : Incidence of adverse effects, particularly extrapyramidal symptoms.

  • Data Analysis : For binary outcomes, the risk ratio (RR) and its 95% confidence interval (CI) were calculated. For continuous data, the mean difference (MD) between groups and its 95% CI were estimated.

Mechanism of Action and Signaling Pathways

This compound is a typical antipsychotic and a phenothiazine derivative.[4][6] Like other first-generation antipsychotics, its primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8][9][10] This blockade of D2 receptors is believed to be responsible for its antipsychotic effects, particularly on the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][8]

Signaling Pathway of Typical Antipsychotics (Dopamine D2 Receptor Antagonism)

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine dopamine_cleft Dopamine dopamine->dopamine_cleft Release d2_receptor Dopamine D2 Receptor dopamine_cleft->d2_receptor Binds g_protein G-protein d2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp downstream ↓ Downstream Signaling camp->downstream therapeutic Antipsychotic Effect downstream->therapeutic antipsychotic Typical Antipsychotic (e.g., this compound) antipsychotic->d2_receptor Blocks

The antagonistic action of typical antipsychotics on the dopamine D2 receptor signaling pathway.

The binding of dopamine to D2 receptors on the postsynaptic neuron typically inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream signaling. Typical antipsychotics, including this compound, act as antagonists by blocking dopamine from binding to these D2 receptors, thereby modulating dopaminergic neurotransmission.[7][9][11]

Conclusion

References

Comparative Analysis of Piperacetazine's GPCR Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the G-protein coupled receptor (GPCR) cross-reactivity profile of piperacetazine, a first-generation antipsychotic of the phenothiazine class. Due to the limited availability of recent and comprehensive screening data for this compound, this document leverages comparative data from other well-characterized phenothiazines and typical antipsychotics to infer its likely receptor interaction profile. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own comprehensive binding and functional assays.

This compound is recognized as a dopamine receptor antagonist, a characteristic shared with other typical antipsychotics used in the management of schizophrenia.[1][2][3] Its therapeutic efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, is primarily attributed to its blockade of dopamine D2 receptors.[3] However, like most antipsychotic medications, this compound is not entirely selective and is expected to interact with a range of other GPCRs, contributing to its side-effect profile. These off-target interactions commonly involve serotonergic, adrenergic, and muscarinic receptors.[4]

Inferred GPCR Cross-Reactivity Profile of this compound

Table 1: Anticipated GPCR Binding Profile of this compound Based on Comparative Phenothiazine Data

Receptor FamilyReceptor SubtypeAnticipated AffinityPotential Clinical Implications
Dopaminergic D2HighAntipsychotic efficacy, Extrapyramidal side effects (EPS), Hyperprolactinemia
D1Low to Moderate
Serotonergic 5-HT1ALow to ModerateMay contribute to anxiolytic or antidepressant effects
5-HT2AModerate to HighPotential mitigation of EPS, sedation, weight gain
5-HT2CModerateAnxiolytic effects, sedation, weight gain
Adrenergic α1HighOrthostatic hypotension, dizziness, sedation
α2Low to Moderate
Muscarinic M1Moderate to HighAnticholinergic side effects (dry mouth, blurred vision, constipation, cognitive impairment)
Histaminergic H1HighSedation, weight gain

This table is based on the general binding characteristics of phenothiazine antipsychotics and is intended for comparative and illustrative purposes. Experimental verification is required for precise quantitative assessment of this compound's affinities.

Comparative Data: Receptor Binding Affinities of Other Typical Antipsychotics

To provide context, the following table summarizes the receptor binding affinities (Ki, nM) of chlorpromazine and haloperidol, two other well-characterized typical antipsychotics. A lower Ki value indicates a higher binding affinity.

Table 2: Receptor Binding Affinities (Ki, nM) of Chlorpromazine and Haloperidol

ReceptorChlorpromazine (Ki, nM)Haloperidol (Ki, nM)
Dopamine D21.01.4
Serotonin 5-HT2A2.545
Adrenergic α12.16.0
Muscarinic M124>10,000
Histamine H11.01,000

Data compiled from various public domain sources. Values can vary between studies depending on experimental conditions.

Experimental Protocols for Determining GPCR Cross-Reactivity

To empirically determine the cross-reactivity of this compound, standardized in vitro pharmacological assays are employed. The following are detailed protocols for two key experimental approaches: radioligand binding assays to determine binding affinity and GTPγS binding assays to assess functional activity.

Radioligand Binding Assay Protocol

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target GPCR are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
  • The homogenate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.
  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.
  • To each well, add:
  • Membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
  • A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors) typically at or below its Kd value.
  • Varying concentrations of the unlabeled test compound (this compound) spanning a wide log range.
  • For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of wells. Total binding is measured in the absence of any competing ligand.

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Data Acquisition and Analysis:

  • The filters are dried, and a scintillation cocktail is added.
  • The radioactivity retained on the filters is measured using a scintillation counter.
  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
  • The Ki value (the inhibition constant, representing the affinity of the test compound for the receptor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay Protocol

This functional assay measures the activation of G-proteins coupled to a GPCR upon agonist binding. It can be used to determine if a compound acts as an agonist, antagonist, or inverse agonist.

1. Membrane Preparation:

  • Prepare cell membranes expressing the GPCR of interest as described in the radioligand binding assay protocol.

2. GTPγS Binding Assay:

  • The assay is conducted in a 96-well plate.
  • To each well, add:
  • Membrane preparation.
  • Assay buffer containing GDP (e.g., 10-30 µM) to ensure the G-proteins are in their inactive state.
  • The test compound (this compound) at various concentrations. To test for antagonistic activity, a known agonist for the receptor is also added.
  • [35S]GTPγS, a non-hydrolyzable analog of GTP.
  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

3. Incubation and Filtration:

  • The plate is incubated at 30°C for 60 minutes with gentle agitation to allow for G-protein activation and [35S]GTPγS binding.
  • The reaction is stopped by rapid filtration through a filter plate, and the filters are washed with ice-cold buffer.

4. Data Acquisition and Analysis:

  • The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.
  • For agonist testing, the data are plotted as [35S]GTPγS binding versus the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.
  • For antagonist testing, the ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine the IC50 and subsequently the Kb (antagonist dissociation constant).

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the signaling pathway of a typical GPCR and the experimental workflow for assessing the cross-reactivity of a compound like this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (e.g., this compound) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Cross_Reactivity_Workflow cluster_assays In Vitro Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis (Non-linear Regression, Cheng-Prusoff) Binding_Assay->Data_Analysis Functional_Assay GTPγS Binding Assay (Determine EC50/IC50) Functional_Assay->Data_Analysis Compound Test Compound (this compound) Compound->Binding_Assay Compound->Functional_Assay GPCR_Panel Panel of GPCR Targets (Dopamine, Serotonin, Adrenergic, etc.) GPCR_Panel->Binding_Assay GPCR_Panel->Functional_Assay Profile Cross-Reactivity Profile (Selectivity and Potency) Data_Analysis->Profile

References

Piperacetazine as a Scaffold for Novel PAX3::FOXO1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion protein PAX3::FOXO1 is a hallmark of the aggressive pediatric soft tissue sarcoma, alveolar rhabdomyosarcoma (aRMS), and represents a critical therapeutic target. This guide provides a comparative analysis of piperacetazine, a recently identified direct inhibitor of PAX3::FOXO1, with other compounds reported to modulate its activity. The information presented herein is intended to inform further research and development of novel therapeutics for this devastating cancer.

Executive Summary

Recent groundbreaking research has identified the antipsychotic drug this compound as a direct binder and inhibitor of the oncogenic PAX3::FOXO1 fusion protein.[1][2][3] This discovery positions this compound as a promising molecular scaffold for the development of more potent and specific inhibitors. This guide compares this compound with other known modulators of PAX3::FOXO1 activity, presenting key performance data, outlining experimental methodologies, and visualizing relevant biological pathways and experimental workflows.

Comparative Analysis of PAX3::FOXO1 Inhibitors

The development of small molecules targeting the PAX3::FOXO1 fusion protein has been a significant challenge. This compound is the first reported small molecule to directly bind to and inhibit this oncogenic transcription factor.[1][2][3] Other compounds, such as thapsigargin and midostaurin (PKC412), have been shown to affect PAX3::FOXO1 activity, albeit through indirect mechanisms.[4][5]

InhibitorMechanism of ActionDirect TargetBinding Affinity (K D )IC 50 (PAX3::FOXO1 Reporter Assay)IC 50 (Cell Viability)
This compound Direct inhibitor of PAX3::FOXO1 transcriptional activityPAX3::FOXO13.8 µmol/L[1][6][7]Lower than cell viability IC 50[6][8]Varies by cell line[9]
Thapsigargin Indirectly inhibits PAX3::FOXO1 activity via AKT activation and subsequent proteasomal degradation of the fusion proteinSarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA)Not ApplicableNot ReportedNot Reported
Midostaurin (PKC412) Multi-kinase inhibitor; indirect effects on PAX3::FOXO1 activity likely through inhibition of upstream signaling pathwaysPKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDFRβ, VEGFR1/2[5]Not ApplicableNot ReportedVaries by cell line and targeted kinase

Experimental Data and Observations

This compound: A Direct Inhibitor

A significant breakthrough was the identification of this compound as a direct inhibitor of PAX3::FOXO1.[1][2][3] Using surface plasmon resonance, this compound was shown to bind directly to the PAX3::FOXO1 protein with an average binding affinity (K D ) of 3.8 µmol/L.[1][6][7]

Subsequent functional assays demonstrated that this compound effectively inhibits the transcriptional activity of PAX3::FOXO1 in multiple aRMS cell lines.[1][2][10] Importantly, the concentration of this compound required to inhibit PAX3::FOXO1-driven luciferase reporter activity was lower than the concentration that affected cell viability, suggesting a specific inhibitory effect on the fusion protein.[6][8] Furthermore, this compound was shown to inhibit the anchorage-independent growth of fusion-positive aRMS cells, a key characteristic of cancerous cells.[1][2][3]

Interestingly, structure-activity relationship studies with other phenothiazine derivatives have been initiated, with some derivatives showing even greater inhibition of PAX3::FOXO1 reporter activity than this compound, highlighting the potential for medicinal chemistry efforts to optimize this scaffold.[11][12]

Thapsigargin: An Indirect Modulator

Thapsigargin, a SERCA pump inhibitor, has been identified as an indirect inhibitor of PAX3::FOXO1.[4] Its mechanism involves increasing intracellular calcium levels, which leads to the activation of the AKT pathway.[13] Activated AKT then phosphorylates PAX3::FOXO1, leading to its proteasomal degradation.[4]

Midostaurin (PKC412): A Multi-Targeted Kinase Inhibitor

Midostaurin is a multi-kinase inhibitor that has shown some activity in preclinical models of rhabdomyosarcoma.[14] Its effect on PAX3::FOXO1 is likely indirect, stemming from its inhibition of various upstream kinases that may be involved in signaling pathways that support the stability or activity of the fusion protein.[5]

Signaling Pathways and Experimental Workflows

To better understand the context of PAX3::FOXO1 inhibition and the experimental approaches used to identify and characterize inhibitors, the following diagrams are provided.

PAX3_FOXO1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors PAX3_FOXO1 PAX3::FOXO1 Target_Genes Target Genes (e.g., MYCN, RASSF4) PAX3_FOXO1->Target_Genes Transcriptional Activation Proteasome Proteasome PAX3_FOXO1->Proteasome Degradation Cell_Growth Tumorigenesis & Cell Survival Target_Genes->Cell_Growth Promotes Upstream_Signaling Upstream Signaling (e.g., Receptor Tyrosine Kinases) AKT AKT Upstream_Signaling->AKT AKT->PAX3_FOXO1 Phosphorylation SERCA SERCA Calcium Ca2+ SERCA->Calcium Sequesters This compound This compound This compound->PAX3_FOXO1 Direct Inhibition Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibition Midostaurin Midostaurin (PKC412) Midostaurin->Upstream_Signaling Inhibition

Caption: The PAX3::FOXO1 signaling pathway and points of intervention by various inhibitors.

Inhibitor_Screening_Workflow start Small Molecule Library spr Surface Plasmon Resonance (SPR) Screening start->spr direct_binders Direct Binders (e.g., this compound) spr->direct_binders luciferase Luciferase Reporter Assay direct_binders->luciferase active_inhibitors Active Inhibitors luciferase->active_inhibitors cell_based Cell-Based Assays (Viability, Apoptosis, Anchorage-Independent Growth) active_inhibitors->cell_based lead_compound Lead Compound for Optimization cell_based->lead_compound

Caption: A typical workflow for the discovery of direct PAX3::FOXO1 inhibitors.

SAR_Concept scaffold This compound Scaffold modification Chemical Modifications (Structure-Activity Relationship) scaffold->modification derivatives Novel Derivatives modification->derivatives improved_properties Improved Properties: - Increased Potency - Enhanced Specificity - Favorable PK/PD derivatives->improved_properties

Caption: The concept of using this compound as a scaffold for developing improved PAX3::FOXO1 inhibitors.

Detailed Experimental Protocols

Luciferase Reporter Assay for PAX3::FOXO1 Transcriptional Activity

This assay quantifies the transcriptional activity of PAX3::FOXO1 by measuring the expression of a reporter gene (luciferase) under the control of a PAX3::FOXO1-responsive promoter.

Materials:

  • Fusion-positive rhabdomyosarcoma cell lines (e.g., RH30, RH41)

  • Luciferase reporter plasmid containing a PAX3::FOXO1-responsive promoter (e.g., 6XPRS or PDGFRA promoter)

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Co-transfect the cells with the PAX3::FOXO1-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with various concentrations of the test compound or vehicle control (DMSO).

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percent inhibition of PAX3::FOXO1 activity for each compound concentration relative to the vehicle control.

  • Determine the IC 50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Rhabdomyosarcoma cell lines (fusion-positive and fusion-negative)

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Blue®, MTS, or MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC 50 value by plotting the percent viability against the log of the compound concentration.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Materials:

  • Rhabdomyosarcoma cell lines

  • Cell culture medium and supplements

  • Agar

  • 6-well plates

  • Test compounds

Protocol:

  • Prepare a base layer of 0.5-0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

  • Harvest and resuspend cells in a top layer of 0.3-0.4% agar in complete medium containing the test compound or vehicle control.

  • Carefully layer the cell suspension on top of the base agar layer.

  • Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with fresh medium containing the test compound every few days.

  • After the incubation period, stain the colonies with a solution such as crystal violet.

  • Count the number of colonies and measure their size using a microscope or imaging system.

  • Compare the number and size of colonies in the treated wells to the control wells to determine the effect of the compound on anchorage-independent growth.

References

A Comparative Analysis of Piperacetazine and Second-Generation Antipsychotics in the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first-generation antipsychotic, piperacetazine, with commonly prescribed second-generation antipsychotics (SGAs). Given that this compound is a discontinued medication with limited contemporary research, this comparison is based on historical data for this compound and extensive clinical and pharmacological data for SGAs. The guide aims to offer an objective analysis of their efficacy, mechanisms of action, and side effect profiles, supported by available experimental data.

Executive Summary

This compound, a phenothiazine derivative, represents a typical first-generation antipsychotic, exerting its therapeutic effects primarily through dopamine D2 receptor antagonism.[1][2][3] In contrast, second-generation, or "atypical," antipsychotics feature a broader receptor binding profile, notably including potent serotonin 5-HT2A receptor antagonism alongside D2 receptor blockade.[4][5] This pharmacological distinction is believed to underlie the primary differences in their side effect profiles. While historical data suggests this compound's efficacy is comparable to other typical antipsychotics like chlorpromazine, a direct comparison with SGAs from controlled clinical trials is unavailable.[6][7] Generally, meta-analyses have found no significant difference in the overall efficacy for positive symptoms between first and second-generation antipsychotics, but SGAs may have advantages in treating negative symptoms and a lower propensity for extrapyramidal side effects (EPS).[4][8] However, SGAs are associated with a higher risk of metabolic side effects, such as weight gain and glucose dysregulation.[5][9]

Table 1: Comparative Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki, nM) for this compound (as a representative typical antipsychotic) and key second-generation antipsychotics. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Typical Antipsychotic)Clozapine (SGA)Olanzapine (SGA)Risperidone (SGA)
Dopamine D2 High Affinity (Primary Target)Moderate Affinity (Ki: 125 nM)[10]High Affinity (Ki: 11 nM)[10]Very High Affinity (Ki: 3.3 nM)[10]
Serotonin 5-HT2A Low AffinityHigh Affinity (Ki: 7.5 nM)High Affinity (Ki: 1.9 nM)Very High Affinity
Muscarinic M1 Moderate to High AffinityHigh Affinity (Ki: 7.5 nM)[10]High Affinity (Ki: 1.9 nM)[10]Low Affinity (Ki > 10,000 nM)[10]
Histamine H1 High AffinityHigh AffinityHigh AffinityModerate Affinity
Alpha-1 Adrenergic High AffinityHigh AffinityHigh AffinityHigh Affinity

Table 2: Comparative Clinical Profile

This table outlines the clinical efficacy and common side effects of this compound, representing typical antipsychotics, versus second-generation antipsychotics.

FeatureThis compound (Typical Antipsychotic)Second-Generation Antipsychotics (SGAs)
Efficacy (Positive Symptoms) Effective. Comparable to chlorpromazine.[6][7]Generally effective. Clozapine may have superior efficacy in treatment-resistant schizophrenia.[8][11]
Efficacy (Negative Symptoms) Limited efficacy.May have some advantages over typical antipsychotics, though evidence is mixed.[4]
Extrapyramidal Symptoms (EPS) High risk.[1][2]Lower risk compared to typical antipsychotics (varies among agents).[4]
Tardive Dyskinesia Significant risk with long-term use.[2]Lower risk than typical antipsychotics, but risk is not absent.[4]
Metabolic Side Effects (Weight Gain, Diabetes) Moderate risk.High risk, particularly with clozapine and olanzapine.[5][9]
Sedation Common, due to H1 antagonism.[1]Common, especially with clozapine, olanzapine, and quetiapine, due to potent H1 antagonism.
Anticholinergic Effects (Dry Mouth, Constipation) Common, due to M1 antagonism.Varies; high with clozapine and olanzapine, low with risperidone.[10]
Hyperprolactinemia Common.High risk with risperidone and paliperidone; lower with other SGAs.

Experimental Methodologies

Direct comparative studies of this compound and SGAs are lacking. The data presented is synthesized from different generations of clinical research.

Methodology for this compound Efficacy (Historical)

The efficacy of this compound was evaluated in randomized controlled trials conducted in the 1970s. A Cochrane review summarizing these trials provides the most accessible data.[6][7]

  • Study Design: Double-blind, randomized controlled trials.

  • Comparator: Typically another first-generation antipsychotic (e.g., chlorpromazine) or placebo.[6][7]

  • Patient Population: Hospitalized or ambulatory patients with chronic or acute schizophrenia.

  • Outcome Measures: Clinical global state improvement as rated by psychiatrists and changes in scores on psychiatric rating scales such as the Brief Psychiatric Rating Scale (BPRS).[6][7]

  • Limitations: The quality of evidence from these older trials is rated as very low due to methodological limitations and poor data reporting by modern standards.[6][7]

Methodology for Second-Generation Antipsychotic Efficacy (Contemporary)

The efficacy of SGAs is supported by numerous large-scale, multi-center, randomized, double-blind clinical trials.

  • Study Design: Randomized, double-blind, placebo- and/or active-controlled trials.

  • Comparators: Placebo, first-generation antipsychotics (often haloperidol), or other SGAs.

  • Patient Population: Patients with schizophrenia or schizoaffective disorder, often with specific inclusion/exclusion criteria (e.g., first-episode, treatment-resistant).

  • Outcome Measures: The primary efficacy measure is typically the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[8][12][13] Secondary measures often include the Clinical Global Impression (CGI) scale, and assessments of negative symptoms, cognitive function, and side effects.

Key Signaling Pathways and Experimental Workflows

Antipsychotic Signaling Pathways

The primary mechanism of action for all antipsychotics involves the modulation of dopamine pathways in the brain. The key difference between first and second-generation antipsychotics lies in the addition of significant serotonin receptor modulation by the latter.

cluster_0 Typical Antipsychotic (this compound) cluster_1 Second-Generation Antipsychotic (e.g., Risperidone) This compound This compound D2_Block_Typical High D2 Receptor Blockade (>75-80% for EPS risk) This compound->D2_Block_Typical Mesolimbic_Typical Mesolimbic Pathway (Reduction of Positive Symptoms) D2_Block_Typical->Mesolimbic_Typical Nigrostriatal_Typical Nigrostriatal Pathway (High EPS Risk) D2_Block_Typical->Nigrostriatal_Typical Tuberoinfundibular_Typical Tuberoinfundibular Pathway (Hyperprolactinemia) D2_Block_Typical->Tuberoinfundibular_Typical SGA SGA D2_Block_SGA Moderate D2 Receptor Blockade (Therapeutic Window ~65-75%) SGA->D2_Block_SGA SHT2A_Block_SGA High 5-HT2A Receptor Blockade SGA->SHT2A_Block_SGA Mesolimbic_SGA Mesolimbic Pathway (Reduction of Positive Symptoms) D2_Block_SGA->Mesolimbic_SGA Tuberoinfundibular_SGA Tuberoinfundibular Pathway (Hyperprolactinemia risk varies) D2_Block_SGA->Tuberoinfundibular_SGA Dopamine_Release Increased Dopamine Release SHT2A_Block_SGA->Dopamine_Release disinhibition Nigrostriatal_SGA Nigrostriatal Pathway (Lower EPS Risk) Dopamine_Release->Nigrostriatal_SGA

Caption: Simplified signaling pathways for typical vs. SGA antipsychotics.

Typical Antipsychotic Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial designed to assess the efficacy and safety of an antipsychotic medication, based on common methodologies.

cluster_workflow Clinical Trial Workflow cluster_arms Treatment Arms Screening Patient Screening (Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (Double-Blind) Screening->Randomization Treatment Treatment Phase (Fixed or Flexible Dose) Randomization->Treatment DrugA Investigational Drug (e.g., this compound) Randomization->DrugA Comparator Active Comparator (e.g., Chlorpromazine) Randomization->Comparator Placebo Placebo Randomization->Placebo Assessment Efficacy & Safety Assessment (e.g., PANSS, BPRS, Side Effect Scales) Treatment->Assessment Baseline, Weekly, Endpoint FollowUp Follow-up Period Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) Assessment->Analysis FollowUp->Analysis

Caption: Generalized workflow for an antipsychotic clinical trial.

Conclusion

This compound, as a typical first-generation antipsychotic, was an effective treatment for the positive symptoms of schizophrenia, with an efficacy comparable to its contemporaries like chlorpromazine.[6][7] Its clinical use has been superseded by second-generation antipsychotics, which, while not universally more effective for positive symptoms, offer a significantly different side-effect profile. The primary advantage of SGAs is a lower risk of extrapyramidal symptoms and tardive dyskinesia, a benefit attributed to their potent 5-HT2A antagonism in addition to D2 blockade.[4] This advantage is offset by a higher risk of metabolic adverse effects for many agents in the SGA class.[5] The choice between antipsychotic classes, and between individual agents within those classes, requires a careful consideration of the patient's specific symptom profile, tolerability, and risk factors. While this compound itself is no longer in clinical use, understanding its pharmacological profile provides a valuable historical context for the evolution of antipsychotic drug development.

References

A Comparative Analysis of the Anticholinergic Effects of Piperacetazine and Other Phenothiazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticholinergic effects of piperacetazine versus other commonly used phenothiazine antipsychotics. The information presented is supported by experimental data from peer-reviewed literature to assist researchers and drug development professionals in understanding the nuanced differences within this class of drugs.

Introduction to Phenothiazines and Anticholinergic Effects

Phenothiazines are a class of antipsychotic drugs that primarily function by antagonizing dopamine D2 receptors. However, many also exhibit significant affinity for other receptors, including muscarinic acetylcholine receptors, leading to anticholinergic side effects.[1] These effects, which can range from dry mouth and blurred vision to more severe cognitive impairment and delirium, are a critical consideration in drug selection and development. The anticholinergic potency of phenothiazines varies considerably across the class, largely dictated by their chemical structure and resulting receptor binding affinities.[2]

Quantitative Comparison of Muscarinic Receptor Affinity

The primary mechanism of anticholinergic action is the blockade of muscarinic acetylcholine receptors (M1-M5). The binding affinity of a drug for these receptors is a key determinant of its anticholinergic potential. This affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

DrugMuscarinic Receptor Ki (nM)Anticholinergic Activity (Atropine Equivalents, pmol/mL)Potency Class
This compound Data not availableModerate (qualitative)Medium-potency
Chlorpromazine 10 - 265 - 15Low-potency
Thioridazine 1.3 - 10> 15Low-potency
Fluphenazine 130 - 2660< 5High-potency
Perphenazine 40 - 80< 5Medium-potency
Trifluoperazine 120 - 240< 5High-potency

Data compiled from multiple sources. Ki values can vary between studies depending on the experimental conditions. Anticholinergic activity in atropine equivalents is based on a radioreceptor assay measuring displacement of a radiolabeled ligand from brain muscarinic receptors.[3]

From the available data, a clear structure-activity relationship emerges. Low-potency phenothiazines, such as chlorpromazine and particularly thioridazine, exhibit high affinity for muscarinic receptors and correspondingly strong anticholinergic effects.[2] Conversely, high-potency phenothiazines like fluphenazine and trifluoperazine have significantly lower muscarinic receptor affinity and weaker anticholinergic profiles.[2] this compound, a medium-potency agent, is reported to have anticholinergic effects, but a precise quantitative comparison of its receptor binding affinity remains a gap in the current literature.[4][5]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and isolated tissue functional assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This in vitro method directly measures the affinity of a drug for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., a phenothiazine) for muscarinic acetylcholine receptors.

Principle: The assay measures the ability of a non-labeled drug to compete with a radiolabeled ligand (e.g., [3H]-quinuclidinyl benzilate or [3H]-N-methylscopolamine) for binding to muscarinic receptors in a tissue homogenate (e.g., rat brain) or cells expressing specific muscarinic receptor subtypes.

Generalized Protocol:

  • Tissue Preparation: A tissue source rich in muscarinic receptors, such as the rat forebrain, is homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the cell membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tissue Tissue Homogenization (e.g., Rat Brain) membranes Membrane Isolation (Centrifugation) tissue->membranes incubation Incubation of Membranes, Radioligand, and Test Compound membranes->incubation radioligand Radiolabeled Ligand (e.g., [3H]QNB) radioligand->incubation test_compound Test Phenothiazine (Varying Concentrations) test_compound->incubation filtration Vacuum Filtration (Separation of Bound/Free Ligand) incubation->filtration scintillation Scintillation Counting (Quantification of Radioactivity) filtration->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for determining muscarinic receptor binding affinity.

Isolated Guinea Pig Ileum Assay

This is a classic in vitro functional assay used to determine the potency of anticholinergic drugs.

Objective: To determine the pA2 value of an anticholinergic drug, which is a measure of its antagonist potency.

Principle: Acetylcholine causes contraction of the smooth muscle of the guinea pig ileum via stimulation of muscarinic receptors. An anticholinergic drug will competitively antagonize this effect. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Generalized Protocol:

  • Tissue Preparation: A segment of the terminal ileum is dissected from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to acetylcholine is generated to establish a baseline.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the anticholinergic test drug for a set period.

  • Shifted Agonist Curve: A second acetylcholine concentration-response curve is generated in the presence of the antagonist.

  • Data Analysis: The process is repeated with different concentrations of the antagonist. The magnitude of the rightward shift in the acetylcholine concentration-response curves is used to calculate the pA2 value using a Schild plot.

Muscarinic Receptor Signaling Pathway

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses. The five subtypes are broadly divided into two signaling pathways based on their G-protein coupling.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

The anticholinergic effects of phenothiazines arise from the blockade of these signaling cascades in various tissues.

Muscarinic Receptor Signaling Pathways

G cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M135 M1, M3, M5 Receptors Gq Gq/11 M135->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M24 M2, M4 Receptors Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC ion_channel Ion Channel Modulation Gi->ion_channel βγ subunit cAMP ↓ cAMP AC->cAMP produces ACh Acetylcholine ACh->M135 ACh->M24 phenothiazine Phenothiazine (Antagonist) phenothiazine->M135 phenothiazine->M24

Caption: Simplified muscarinic acetylcholine receptor signaling.

Conclusion

The anticholinergic effects of phenothiazines are a significant clinical consideration directly related to their affinity for muscarinic acetylcholine receptors. A clear trend is observed where low-potency phenothiazines like thioridazine and chlorpromazine exhibit the strongest anticholinergic properties, while high-potency agents such as fluphenazine and trifluoperazine are considerably weaker in this regard. While this compound is known to possess anticholinergic activity, a lack of specific receptor binding data in the public domain prevents a precise quantitative ranking against its class members. Further research to elucidate the muscarinic receptor binding profile of this compound would be beneficial for a more complete understanding of its pharmacological profile. The experimental methodologies and signaling pathways described herein provide the foundational knowledge for conducting and interpreting such comparative studies.

References

Comparative Selectivity of Piperacetazine for Dopamine Receptor Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of antipsychotic agents with their molecular targets is paramount. This guide provides a comparative analysis of the dopamine receptor selectivity of piperacetazine, a phenothiazine antipsychotic, in the context of other representative antipsychotic drugs. Due to the limited availability of specific binding affinity data for this compound, this guide leverages data from comparator compounds to offer insights into its likely pharmacological profile.

Comparative Dopamine Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of representative antipsychotic drugs for human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

DrugClassD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
Chlorpromazine Phenothiazine270[1]160[1]555[1]24[1]454[1]
Haloperidol Butyrophenone-1.4[2]---
Clozapine Atypical270[1]160[1]555[1]24[1]454[1]
Risperidone Atypical240[3]3.2[3]-7.3[3]-

Data for Haloperidol and Risperidone at all five subtypes was not consistently available in the initial search.

Insights into this compound's Potential Selectivity

As a phenothiazine, this compound's dopamine receptor binding profile is likely to share characteristics with chlorpromazine. This class of antipsychotics generally exhibits a broad spectrum of receptor interactions. Chlorpromazine, for instance, shows affinity for D2 and D4 receptors, with lower affinity for D1, D3, and D5 subtypes.[1][4][5] It is plausible that this compound possesses a similar profile, with significant D2 receptor antagonism contributing to its antipsychotic effects.

Experimental Protocols

The determination of binding affinities (Ki values) is typically achieved through in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its receptor target.[6][7][8]

Radioligand Competition Binding Assay

Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Cell membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5).

  • A radiolabeled ligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors) with high affinity and specificity for the target receptor.

  • Unlabeled test compound (this compound) and reference compounds.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the filter plates to separate the cell membranes (with bound radioligand) from the unbound radioligand in the solution.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filter discs are collected, and scintillation fluid is added. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Dopamine Receptor Signaling Pathway

Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate downstream signaling cascades upon activation by dopamine.[9][10][11][12][13] The D1-like family (D1 and D5) typically couples to Gs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. The D2-like family (D2, D3, and D4) generally couples to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling Dopamine_D1 Dopamine D1R D1/D5 Receptor Dopamine_D1->D1R Gs Gs/olf D1R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Dopamine_D2 Dopamine D2R D2/D3/D4 Receptor Dopamine_D2->D2R Gi Gi/o D2R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_D2 Cellular Response cAMP_dec->Cellular_Response_D2

Caption: Dopamine Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubation Incubate Receptor, Radioligand, and Test Compound prepare_reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Add Scintillation Cocktail and Count Radioactivity washing->scintillation_counting data_analysis Analyze Data (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of Piperacetazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Piperacetazine, a phenothiazine derivative used in research settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Regulatory Framework and Waste Classification

The disposal of chemical waste, including pharmaceuticals like this compound, is governed by stringent federal and state regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA). A key determination in the disposal process is whether the waste is classified as hazardous.

This compound is not a listed hazardous waste on the EPA's P or U lists. However, a chemical waste may still be considered hazardous if it exhibits one or more of the following characteristics:

  • Ignitability: A flash point of less than 140°F (60°C).

  • Corrosivity: A pH of less than or equal to 2, or greater than or equal to 12.5.

  • Reactivity: Unstable, reacts violently with water, or is capable of detonation.

  • Toxicity: Exceeds specific concentration limits for certain contaminants as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

Based on available data, this compound does not meet the criteria for ignitability, corrosivity, or reactivity. The primary consideration for its classification lies in its potential toxicity. While it is labeled as "Harmful if swallowed," this does not automatically classify it as a RCRA hazardous waste. A definitive determination would require a TCLP analysis.

Recommendation: In the absence of a specific TCLP analysis for this compound, it is recommended to manage it as a non-hazardous pharmaceutical waste while consulting with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal contractor to ensure compliance with all applicable regulations.

Disposal Procedures for Non-Hazardous this compound Waste

For this compound that is managed as non-hazardous pharmaceutical waste, the following procedures should be followed:

  • Do Not Sewer: Under no circumstances should this compound waste be disposed of down the drain.[1] This practice is prohibited for both hazardous and non-hazardous pharmaceutical waste to prevent environmental contamination.

  • Segregation: Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, gloves, bench paper), in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and should include the name "this compound."

  • Storage: Store the sealed waste container in a secure, designated area away from incompatible materials, pending pickup by a licensed waste disposal contractor.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS-approved waste management vendor. The recommended disposal method for non-hazardous pharmaceutical waste is incineration.[1][2]

Precautionary Procedures if Managed as Hazardous Waste

If, after consultation with your EHS department or based on specific state or local regulations, this compound must be managed as hazardous waste, the following additional precautions are necessary:

  • Hazardous Waste Labeling: The waste container must be labeled with the words "Hazardous Waste," the name "this compound," and a description of the waste.

  • Accumulation Time Limits: Be aware of and comply with the accumulation time limits for hazardous waste, which vary depending on your facility's generator status.

  • Manifesting: All shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.

  • Incineration: The required disposal method for hazardous pharmaceutical waste is typically incineration at a permitted hazardous waste treatment facility.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound and its disposal classification.

ParameterValueRegulatory Significance
RCRA Ignitability (Flash Point) 104 °CDoes not meet the <60 °C criterion for ignitability.
RCRA Corrosivity (pH) Not ApplicableDoes not meet the pH ≤ 2 or ≥ 12.5 criterion for corrosivity.
RCRA Reactivity No data to suggest reactivityDoes not meet the criteria for reactivity.
RCRA Toxicity Undetermined without TCLPFinal classification may depend on TCLP results if required by local regulations.

Experimental Protocols

The primary experimental protocol relevant to the disposal of this compound is the Toxicity Characteristic Leaching Procedure (TCLP) . This procedure is used to determine if a waste is characteristically hazardous due to its potential to leach toxic substances into the environment.

Methodology for TCLP (EPA Method 1311):

  • Sample Preparation: A representative sample of the waste is collected. For solid waste, the particle size may need to be reduced.

  • Extraction Fluid Selection: An acidic extraction fluid is selected based on the alkalinity of the waste sample.

  • Leaching: The waste sample is mixed with the extraction fluid in a sealed container and tumbled in a rotary agitation device for 18 hours to simulate landfill conditions.

  • Filtration: After leaching, the liquid portion (leachate) is separated from the solid waste via filtration.

  • Analysis: The filtered leachate is then analyzed using appropriate analytical methods to determine the concentration of specific contaminants.

If the concentration of any regulated substance in the leachate exceeds the EPA's established limits, the waste is classified as hazardous.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: this compound Waste Generated B Is this compound a listed hazardous waste? A->B C No B->C D Does it exhibit hazardous characteristics (I, C, R)? C->D E No D->E F Consult EHS & Waste Vendor for TCLP requirement E->F G TCLP Required? F->G H No G->H I Yes G->I N Manage as Non-Hazardous Pharmaceutical Waste H->N J Perform TCLP Analysis I->J K Exceeds TCLP Limits? J->K L No K->L M Yes K->M L->N O Manage as Hazardous Pharmaceutical Waste M->O P Segregate, Label, Store Securely N->P R Segregate, Label, Follow Accumulation Rules, Manifest O->R Q Dispose via Licensed Vendor (Incineration) P->Q S Dispose via Licensed Vendor (Hazardous Waste Incineration) R->S

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Piperacetazine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Piperacetazine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] Adherence to proper PPE protocols is mandatory to prevent accidental exposure.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Double-gloving with powder-free nitrile or latex gloves.Prevents skin contact and allergic reactions.[2][3]
Body Protection Disposable, solid-front, long-sleeved gown.Protects skin and personal clothing from contamination.[3][4]
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles.Prevents eye exposure from splashes or airborne particles.
Face Protection A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]Provides a barrier for the entire face from splashes.
Respiratory Protection A NIOSH-certified N95 or higher respirator is required when handling the powder form outside of a certified chemical fume hood or for spill cleanup.[4]Prevents inhalation of airborne powder.

Operational Plan: Routine Handling of this compound

Follow these steps for the safe handling of this compound during routine laboratory procedures such as weighing, reconstituting, and aliquoting.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that a chemical fume hood is certified and functioning correctly.
  • Prepare a designated work area within the fume hood by covering the surface with absorbent, plastic-backed liners.
  • Assemble all necessary equipment (e.g., spatulas, vials, solvents) within the fume hood.

2. Handling the Compound:

  • Don all required PPE before entering the designated handling area.
  • Perform all manipulations of powdered this compound, including weighing and reconstituting, within the chemical fume hood to minimize inhalation risk.
  • Handle the compound gently to avoid generating airborne dust.
  • If working with a solution, be mindful of potential splashes.

3. Post-Handling:

  • After handling, decontaminate all equipment and the work surface within the fume hood.
  • Carefully remove PPE, starting with the outer gloves, followed by the gown, and then the inner gloves, to avoid self-contamination.
  • Wash hands thoroughly with soap and water after removing all PPE.[1]

Handling Workflow Diagram

G prep 1. Preparation - Don PPE - Prepare Fume Hood weigh 2. Weighing - Handle powder in hood - Avoid dust generation prep->weigh reconstitute 3. Reconstitution - Add solvent slowly - Minimize splash potential weigh->reconstitute aliquot 4. Aliquoting - Dispense solution into vials reconstitute->aliquot cleanup 5. Decontamination - Clean equipment & surfaces aliquot->cleanup doff 6. Doff PPE - Remove gear correctly cleanup->doff wash 7. Personal Hygiene - Wash hands thoroughly doff->wash

Caption: Workflow for the routine handling of this compound.

Emergency Plan: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Response

1. Evacuate and Alert:

  • Immediately alert others in the vicinity.
  • Evacuate the immediate area of the spill.
  • If the spill is large or involves a significant amount of airborne powder, evacuate the entire lab and contact the institutional safety office.

2. Secure the Area:

  • Restrict access to the spill area.
  • If safe to do so, increase ventilation by opening the fume hood sash.

3. Cleanup (for minor spills):

  • Don appropriate PPE, including a respirator, double gloves, a gown, and eye protection.
  • Gently cover the spill with absorbent material. For powders, use a damp absorbent pad to avoid creating dust.
  • Working from the outside in, carefully collect the absorbent material and place it in a sealed container labeled as hazardous waste.
  • Clean the spill area with a suitable decontaminating solution, followed by water.
  • Dispose of all cleanup materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Call a poison center or doctor immediately for treatment advice.[1]

Spill Response Workflow Diagram

G spill Spill Occurs alert 1. Alert & Evacuate - Notify personnel - Secure the area spill->alert ppe 2. Don PPE - Respirator, double gloves, gown, eye protection alert->ppe contain 3. Contain Spill - Cover with absorbent material ppe->contain collect 4. Collect Waste - Place materials in sealed hazardous bag contain->collect clean 5. Decontaminate - Clean spill area collect->clean dispose 6. Dispose - Manage all materials as hazardous waste clean->dispose

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

All this compound waste, including the pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and used PPE, must be disposed of as hazardous pharmaceutical waste.

1. Segregation:

  • Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

2. Container Management:

  • Keep the hazardous waste container closed except when adding waste.
  • Store the container in a secure, secondary containment area away from incompatible materials.

3. Final Disposal:

  • Dispose of the waste through your institution's environmental health and safety office.
  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]
  • In general, unused medicines should not be flushed down the drain or disposed of in regular trash.[7][8] The preferred method for pharmaceutical waste is often incineration by a licensed facility.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Piperacetazine
Reactant of Route 2
Reactant of Route 2
Piperacetazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.